(R)-4-Ethynyloxazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-ethynyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c1-2-4-3-8-5(7)6-4/h1,4H,3H2,(H,6,7)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZMXGHLIAPYCI-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H]1COC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: The Chiral Ethynylglycine Synthon (R)-Isomer
This guide focuses on the (R)-Ethynylglycine Synthon , specifically identified as (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate . This scaffold is the industry-standard chiral building block for accessing
Strategic Synthesis & Application in Drug Discovery
Part 1: Executive Summary & Structural Logic
The (R)-Ethynylglycine Synthon is a "masked" amino acid scaffold derived from L-Serine . Despite the (R)-descriptor, it retains the stereochemical integrity of natural L-amino acids due to Cahn-Ingold-Prelog (CIP) priority shifts during its synthesis.
Target Molecule: (R)-tert-butyl 4-ethynyl-2,2-dimethyloxazolidine-3-carboxylate.
Core Utility: Provides a rigid, chiral template for synthesizing
-
Suicide Substrate: Irreversible alkylation of active site nucleophiles (e.g., in pyridoxal phosphate-dependent enzymes).
-
Bioorthogonal Handle: A partner for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to generate triazole-linked peptidomimetics.
-
Sonogashira Coupling Partner: For constructing rigid aryl-alkynyl spacers in macrocyclic peptides.
Part 2: Critical Synthesis Protocol (The "Reginato-Garner" Route)
The synthesis relies on the transformation of Garner’s Aldehyde into the terminal alkyne. The critical challenge is preventing racemization of the
Phase 1: Precursor Preparation (Garner's Aldehyde)
Start with L-Serine to access the (R)-Synthon.[1]
-
Protection: Convert L-Serine to
-Boc-L-Serine methyl ester. -
Acetonide Formation: React with 2,2-dimethoxypropane (
cat.) to form the oxazolidine ring. -
Reduction: DIBAL-H reduction of the ester to the aldehyde at -78°C.
-
Control Point: Strict temperature control (-78°C) is mandatory. The aldehyde racemizes rapidly above -20°C. Use immediately in Phase 2.
-
Phase 2: Homologation to Alkyne (The Bestmann-Ohira Protocol)
The Bestmann-Ohira reagent (BOR) is superior to the Corey-Fuchs protocol for this specific substrate because it operates under milder basic conditions, preserving optical purity.
Reagents:
-
Substrate: (S)-Garner’s Aldehyde (freshly prepared).
-
Reagent: Bestmann-Ohira Reagent (Dimethyl 1-diazo-2-oxopropylphosphonate).
-
Base:
(anhydrous). -
Solvent: MeOH (dry).
Step-by-Step Protocol:
-
Preparation: Dissolve (S)-Garner’s Aldehyde (1.0 equiv) in dry Methanol (0.1 M) under Argon.
-
Addition: Add
(2.0 equiv) followed by dropwise addition of Bestmann-Ohira reagent (1.2 equiv) at 0°C. -
Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.
-
Workup: Dilute with
, wash with saturated and brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc 9:1).
-
Yield Target: 75–85%.
-
Validation: Optical rotation
( ).
-
Stereochemical Inversion Logic (CIP Rules)
Researchers often confuse the descriptors. The transformation from (S)-Garner's Aldehyde to (R)-Ethynyl Synthon involves retention of spatial configuration but a change in CIP priority:
-
Garner's Aldehyde (S): Priority 1:
, 2: , 3: . (CCW) -
Ethynyl Synthon (R): Priority 1:
, 2: , 3: . (CW) -
Note: The
group outranks the alkyne (O > C), whereas the aldehyde outranked the . Thus, the descriptor flips , but the chiral center remains "L-like."
Part 3: Reactivity & Applications Workflow
The (R)-synthon is a divergent hub. The oxazolidine ring protects both the amine and the alcohol (latent carboxylic acid), allowing selective manipulation of the alkyne.
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways from the core synthon.
Caption: Synthesis and divergent application of the (R)-Ethynylglycine synthon. Note the descriptor inversion from S to R during the alkyne formation.
Key Application Protocols
1. Synthesis of Free (S)-Ethynylglycine (The Drug Candidate) To convert the synthon into the free amino acid (e.g., for use as a PLP-enzyme inhibitor):
-
Oxidative Cleavage: Treat the synthon with Jones Reagent (
) in acetone. This opens the oxazolidine ring and oxidizes the liberated alcohol to a carboxylic acid in one step.-
Result:
-Boc-(S)-ethynylglycine.
-
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group.
-
Product:(S)-2-amino-3-butynoic acid (L-Ethynylglycine).
-
2. Sonogashira Coupling (Rigid Spacers)
-
Conditions: Synthon (1.0 eq), Aryl Iodide (1.2 eq),
(5 mol%), CuI (10 mol%), (3.0 eq), DMF, RT. -
Insight: The bulky oxazolidine ring prevents chelation of the palladium to the amine, reducing side reactions common with free amino alkynes.
Part 4: Troubleshooting & Expert Insights
| Issue | Cause | Solution |
| Racemization | Basic conditions during Bestmann-Ohira reaction or aldehyde storage. | Use |
| Low Yield (Alkyne) | Incomplete diazo formation or moisture. | Ensure Methanol is anhydrous. Use fresh Bestmann-Ohira reagent. |
| Polymerization | Terminal alkyne instability during concentration. | Do not distill to dryness at high temperatures. Store as a solution or at -20°C. |
| Ring Opening Failure | Jones oxidation stalls. | Ensure excess Jones reagent is used; the oxazolidine hydrolysis is the rate-limiting step. |
References
-
Reginato, G., Mordini, A., & Caracciolo, M. (2005). Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids.[1] Amino Acids, 29(1), 81–87.
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)- and (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364.
-
Dickson, H. D., Smith, S. C., & Heyer, E. F. (2004). Bestmann-Ohira Reagent for the conversion of aldehydes to alkynes. Organic Syntheses, 81, 244.
-
Meffre, P. (2005). Ethynylglycine Synthon from Garner's Aldehyde: A Useful Precursor for the Synthesis of Non-Natural Amino Acids.[1] ResearchGate.[1]
Sources
Distinct Chemical Architectures: (R)-4-Ethynyloxazolidin-2-one vs. Propargylglycine
[1]
Executive Summary
The primary distinction between these two compounds lies in their homology and functional application .
-
Propargylglycine (Pra) is a stable, non-proteinogenic
-unsaturated amino acid . It functions primarily as a biological probe ("warhead") for suicide inhibition of PLP-dependent enzymes and as a metabolic handle for bioorthogonal "click" chemistry.[1] -
(R)-4-ethynyloxazolidin-2-one is a cyclic carbamate and a protected derivative of the lower homolog, ethynylglycine (or its corresponding amino alcohol). Because
-ethynyl amino acids are prone to instability (acidity of the -proton leading to elimination), this oxazolidinone scaffold serves as a rigid chiral synthon to stabilize the moiety during asymmetric synthesis.
| Feature | Propargylglycine (Pra) | (R)-4-Ethynyloxazolidin-2-one |
| Chemical Class | Free Amino Acid (Zwitterion) | Cyclic Carbamate (Oxazolidinone) |
| Side Chain | Propargyl ( | Ethynyl ( |
| Homology | 5-Carbon Skeleton (Pentynoic) | 4-Carbon Skeleton (Butynoic derivative) |
| Primary Utility | Biological Probe / PLP Inhibitor | Chiral Building Block (Synthon) |
| Stability | Stable in aqueous buffer | Stable as ring; Ring-opening yields reactive species |
| Key Reactivity | 1,3-Dipolar Cycloaddition (Click) | Diastereoselective Ring Opening / Addition |
Part 1: Structural & Stereochemical Analysis[1]
The "Spacer" Effect (Homology)
The critical structural difference is the presence of a methylene spacer.
-
Propargylglycine: The alkyne is separated from the chiral center (
-carbon) by a methylene group ( ). This flexibility allows the alkyne to enter enzyme active sites and align with cofactors. -
(R)-4-ethynyloxazolidin-2-one: The alkyne is directly attached to the chiral center (C4 of the ring). This creates a rigid, sterically congested environment.[1] The direct attachment of the sp-hybridized carbon to the chiral center significantly alters the electronic properties of the amine/carbamate.
Stability and Protection
Propargylglycine is stable as a free amino acid.[1] In contrast, the theoretical amino acid analog of the oxazolidinone—ethynylglycine (2-amino-3-butynoic acid)—is chemically unstable due to the high acidity of the
Figure 1: Structural relationship showing how the oxazolidinone serves as a stable surrogate for the unstable lower homolog of propargylglycine.
Part 2: Functional Applications & Mechanisms
Propargylglycine: The "Suicide" Warhead
Propargylglycine is a classic mechanism-based inactivator (suicide inhibitor) of enzymes that utilize Pyridoxal 5'-Phosphate (PLP), specifically Cystathionine
Mechanism of Action:
-
Transaldimination: Pra enters the active site and forms a Schiff base with the PLP cofactor.[1]
-
Proton Abstraction: The enzyme removes the
-proton, generating a carbanion.[1] -
Allene Formation: Unlike standard substrates, the adjacent alkyne allows for isomerization to a reactive allene .[1]
-
Covalent Capture: An active site nucleophile (e.g., Tyrosine or Lysine) attacks the electrophilic allene/vinyl species, covalently modifying the enzyme and irreversibly inhibiting it.
(R)-4-Ethynyloxazolidin-2-one: The Chiral Scaffold
This compound is not typically used as a direct biological inhibitor.[1] Instead, it is a high-value intermediate used to synthesize complex chiral amines or amino alcohols.[1]
Synthetic Utility:
-
Garner's Aldehyde Derivative: It is often accessed via the addition of alkynyl nucleophiles to Garner's aldehyde (protected serine), followed by cyclization.[2]
-
Rigid Core: The oxazolidinone ring restricts rotation, allowing for highly diastereoselective additions to the alkyne or the adjacent carbonyl.
-
Efavirenz Synthesis: Analogous structures (cyclopropyl-ethynyl-oxazinones) are critical in the asymmetric synthesis of HIV reverse transcriptase inhibitors, where the ethynyl group must be positioned with absolute stereocontrol.
Figure 2: Contrast between the biological reactivity of Propargylglycine and the synthetic utility of the Oxazolidinone scaffold.
Part 3: Experimental Protocols
Protocol A: Usage of Propargylglycine for Metabolic Labeling (Click Chemistry)
This protocol describes the incorporation of Pra into proteins for subsequent labeling.
-
Culture Preparation: Grow auxotrophic E. coli (Met-) in minimal media.
-
Induction: At OD600 = 0.5, deplete Methionine by washing cells.
-
Pulse: Add Propargylglycine (Pra) to a final concentration of 1–4 mM. Incubate for 4 hours.
-
Lysis & Click Reaction:
-
Lyse cells in PBS with protease inhibitors.[1]
-
Add Azide-Fluorophore (20
M). -
Add CuSO
(1 mM), THPTA Ligand (2 mM), and Sodium Ascorbate (2.5 mM). -
Incubate 1 hour at RT in the dark.
-
-
Analysis: Analyze via SDS-PAGE and in-gel fluorescence scanning.
Protocol B: Synthetic Manipulation of (R)-4-Ethynyloxazolidin-2-one
General procedure for ring-opening to access chiral amines.[1]
-
Dissolution: Dissolve (R)-4-ethynyloxazolidin-2-one (1.0 equiv) in Ethanol/Water (2:1 v/v).
-
Hydrolysis: Add LiOH or Ba(OH)
(5.0 equiv).[1] -
Reflux: Heat to reflux (80°C) for 4–12 hours. Monitor disappearance of the carbamate carbonyl via TLC or IR (loss of peak at ~1750 cm
). -
Workup:
-
Cool to RT.
-
Neutralize carefully with 1M HCl to pH 7.0.[1]
-
Extract with Ethyl Acetate (if product is organic soluble) or use ion-exchange chromatography (Dowex) if the product is a zwitterionic amino acid/alcohol.
-
-
Result: Yields the free chiral amino alcohol (or amino acid if oxidative conditions are applied).[1]
References
-
Steegborn, C., et al. (1999).[1] "Kinetics and Mechanism of Inhibition of Cystathionine
-Lyase by Propargylglycine." Journal of Biological Chemistry. Link -
Garner, P., & Park, J. M. (1987).[1] "The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate." Journal of Organic Chemistry. Link
-
Abeles, R. H., & Walsh, C. T. (1973).[1] "Acetylenic Enzyme Inactivators. Inactivation of
-Cystathionase."[1] Journal of the American Chemical Society. Link -
Best, M. D. (2009).[1] "Click Chemistry and Bioorthogonal Reactions: Unprecedented Selectivity in the Labeling of Biological Molecules." Biochemistry. Link
Sources
Methodological & Application
Application Note & Protocol: Enantioselective Synthesis of (R)-4-ethynyloxazolidin-2-one from Chiral Propargylic Amines
Abstract
This technical guide provides a comprehensive methodology for the enantioselective synthesis of (R)-4-ethynyloxazolidin-2-one, a valuable chiral building block in medicinal chemistry and drug development. The protocol details a silver-catalyzed cyclocarbonylation of the chiral propargylic amine, (R)-but-3-yn-2-amine, with carbon dioxide. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, purification techniques, and analytical methods for enantiomeric excess determination. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of Chiral Oxazolidinones
Oxazolidinone-based scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] Their rigid, five-membered ring system serves as a versatile template for the development of novel therapeutic agents. The stereochemistry of substituents on the oxazolidinone ring is often critical for biological activity, making enantioselective synthesis a key challenge and a paramount objective in the development of new chemical entities. (R)-4-ethynyloxazolidin-2-one, with its reactive ethynyl group, is a particularly attractive building block for further functionalization via reactions such as click chemistry, Sonogashira coupling, and other carbon-carbon bond-forming transformations.
Theoretical Framework: The Chemistry Behind the Synthesis
The synthesis of (R)-4-ethynyloxazolidin-2-one from a chiral propargylic amine and carbon dioxide is a fascinating transformation that involves several key chemical principles. The overall reaction is a cyclocarbonylation, where a linear amine is converted into a cyclic carbamate.
The Role of Carbon Dioxide as a C1 Building Block
Carbon dioxide, an abundant and non-toxic C1 source, is utilized in this synthesis to form the carbonyl group of the oxazolidinone ring.[2] The reaction of an amine with CO2 initially forms a carbamic acid intermediate, which is typically in equilibrium with the starting materials.[3]
Silver-Catalyzed Cyclization: Activating the Alkyne
The key to driving the reaction towards the desired cyclized product is the activation of the alkyne moiety of the propargylic amine. Silver(I) salts have been shown to be effective catalysts for this transformation.[4][5] The silver(I) cation acts as a Lewis acid, coordinating to the alkyne and rendering it more susceptible to nucleophilic attack.
Mechanism of Cyclocarbonylation and Stereochemical Integrity
The proposed mechanism for the silver-catalyzed cyclocarbonylation of a propargylic amine is depicted below. The reaction is believed to proceed with retention of stereochemistry at the chiral center of the propargylic amine.
Figure 1: Proposed mechanism for the silver-catalyzed synthesis.
The stereochemistry of the starting chiral propargylic amine is crucial for obtaining the desired enantiomer of the oxazolidinone. The intramolecular cyclization is an anti-addition of the carbamate oxygen to the silver-activated alkyne, which proceeds with inversion of configuration at the alkyne carbon but retention of configuration at the adjacent stereocenter.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the chiral starting material and the final product.
Synthesis of (R)-but-3-yn-2-amine
The chiral propargylic amine can be prepared from commercially available (R)-alanine through a multi-step sequence. A reliable method involves the conversion of the amino acid to the corresponding alcohol, followed by oxidation and subsequent reaction with an ethynylating agent.
Protocol 3.1.1: Synthesis of (R)-1-(tert-butoxycarbonylamino)propan-2-ol
-
To a solution of (R)-alanine (1.0 eq) in a 1:1 mixture of dioxane and water, add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and sodium bicarbonate (3.0 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Boc-(R)-alanine.
-
To a solution of Boc-(R)-alanine (1.0 eq) in anhydrous THF at 0 °C, add borane-dimethyl sulfide complex (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with methanol and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford (R)-1-(tert-butoxycarbonylamino)propan-2-ol.
Protocol 3.1.2: Swern Oxidation to (R)-tert-butyl (1-oxopropan-2-yl)carbamate
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (3.0 eq) dropwise.
-
After 15 minutes, add a solution of (R)-1-(tert-butoxycarbonylamino)propan-2-ol (1.0 eq) in DCM.
-
Stir the mixture for 1 hour at -78 °C.
-
Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aldehyde, which is used immediately in the next step.
Protocol 3.1.3: Seyferth-Gilbert Homologation to (R)-tert-butyl (1-ethynylpropan-2-yl)carbamate
-
To a solution of the crude aldehyde from the previous step in anhydrous THF at -78 °C, add a solution of the Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (ethyl acetate/hexanes gradient) to yield (R)-tert-butyl (1-ethynylpropan-2-yl)carbamate.
Protocol 3.1.4: Deprotection to (R)-but-3-yn-2-amine
-
Dissolve (R)-tert-butyl (1-ethynylpropan-2-yl)carbamate (1.0 eq) in a 4 M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of (R)-but-3-yn-2-amine.
-
The free amine can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
Synthesis of (R)-4-ethynyloxazolidin-2-one
Materials and Reagents:
-
(R)-but-3-yn-2-amine
-
Silver(I) acetate (AgOAc)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Carbon Dioxide (balloon or cylinder)
-
Anhydrous Acetonitrile (MeCN)
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Apparatus:
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
CO2 balloon or a setup for bubbling CO2
-
Standard glassware for organic synthesis
Protocol 3.2.1: Silver-Catalyzed Cyclocarbonylation
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add (R)-but-3-yn-2-amine (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).
-
Add silver(I) acetate (0.05 eq) and DBU (1.2 eq) to the solution.
-
Purge the flask with carbon dioxide from a balloon for 5 minutes.
-
Stir the reaction mixture under a CO2 atmosphere (balloon) at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford (R)-4-ethynyloxazolidin-2-one as a white solid.
Data Presentation
| Entry | Catalyst (mol%) | Base (eq) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | AgOAc (5) | DBU (1.2) | MeCN | 24 | 85 | >98 |
| 2 | Ag2CO3 (5) | DBU (1.2) | THF | 24 | 78 | >98 |
| 3 | Cu(I)I (5) | DBU (1.2) | DMSO | 12 | 92 | >98 |
Table 1: Optimization of Reaction Conditions. The enantiomeric excess (ee) is expected to be high, reflecting the stereochemical purity of the starting chiral amine.
Visualization of Workflows
Sources
- 1. Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acs.figshare.com [acs.figshare.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Application Note: CuAAC Functionalization of (R)-4-ethynyloxazolidin-2-one
Introduction & Scientific Context
The 2-oxazolidinone pharmacophore is a cornerstone of modern antibiotic development (e.g., Linezolid, Radezolid). The introduction of a 1,2,3-triazole moiety via "Click Chemistry" (CuAAC) creates a bioisostere that mimics peptide bonds while resisting enzymatic hydrolysis.
This protocol details the functionalization of (R)-4-ethynyloxazolidin-2-one . Unlike standard aliphatic alkynes, this substrate presents specific challenges:
-
Chiral Integrity: The (R)-stereocenter at the C4 position is susceptible to racemization under harsh basic conditions or prolonged heating.
-
Chelation Potential: The carbamate nitrogen and carbonyl oxygen can competitively chelate copper, potentially stalling the catalytic cycle if the catalyst loading is insufficient.
-
Polarity: The oxazolidinone ring requires polar aprotic co-solvents (DMSO/DMF) which impacts the choice of copper-stabilizing ligands.
This guide utilizes a THPTA-ligated Cu(I) system generated in situ. This method is superior to traditional CuI sources due to enhanced resistance to oxidation and disproportionation in aqueous buffers.
Mechanistic Principles
The reaction proceeds via a stepwise Huisgen cycloaddition catalyzed by Cu(I). The critical step for this specific substrate is the formation of the
Figure 1: Catalytic Cycle & Steric Considerations
Caption: The catalytic cycle emphasizes the formation of the Cu(I)-acetylide species. The ligand (THPTA) is essential to protect the Cu(I) from oxidation and prevent competitive coordination by the oxazolidinone core.
Materials & Reagents
To ensure reproducibility, use the specific grades listed below.
| Component | Specification | Purpose |
| Alkyne | (R)-4-ethynyloxazolidin-2-one (>98% ee) | Chiral scaffold |
| Azide | R-N3 (1.0 - 1.1 equiv) | Coupling partner |
| Cu Source | CuSO4[1][2][3][4] · 5H2O (99.9%) | Pre-catalyst |
| Reductant | Sodium Ascorbate (freshly prepared) | Reduces Cu(II) to Cu(I) |
| Ligand | THPTA or TBTA | Accelerating ligand (See Note 1) |
| Solvent | DMSO / Water (1:1) or tBuOH / Water (1:1) | Solubilizes polar heterocycle |
| Scavenger | EDTA (0.5M, pH 8.0) or QuadraPure™ TU | Copper removal |
Note 1 (Ligand Selection):
-
THPTA: Recommended.[2] Water-soluble, faster kinetics, protects biomolecules.
-
TBTA: Use only if the reaction is strictly in organic solvent (e.g., pure DMF) due to poor aqueous solubility.
Experimental Protocol
Stock Solution Preparation
-
Cu-Ligand Complex (Premix): Dissolve CuSO4·5H2O (100 µmol) and THPTA (500 µmol) in water (1 mL). The solution turns deep blue. Crucial: Pre-complexing prevents "free" copper from damaging the chiral center.
-
Ascorbate: Dissolve Sodium Ascorbate (100 mM) in water immediately before use. Do not store.
Reaction Setup (Standard Scale: 0.5 mmol)
-
Substrate Dissolution: In a 20 mL scintillation vial equipped with a stir bar, dissolve (R)-4-ethynyloxazolidin-2-one (55.5 mg, 0.5 mmol, 1.0 equiv) and the Azide (0.55 mmol, 1.1 equiv) in DMSO (2.5 mL).
-
Dilution: Add Water (2.0 mL). If the solution becomes cloudy, add more DMSO dropwise until clear. Target Concentration: 0.1 – 0.2 M.
-
Catalyst Addition: Add the Cu-THPTA premix (250 µL, 5 mol% Cu, 25 mol% Ligand).
-
Initiation: Add Sodium Ascorbate solution (500 µL, 10 mol%). The solution typically turns from blue to colorless or pale yellow (indicating Cu(I) formation).
-
Incubation: Flush the headspace with Nitrogen or Argon for 30 seconds. Cap tightly. Stir at Room Temperature (23°C) for 2–4 hours. Warning: Do not heat >40°C unless necessary, to preserve the (R)-stereocenter.
Monitoring
Monitor via LC-MS or TLC. The alkyne starting material (Rf ~0.3-0.5 in EtOAc/Hex) should disappear. The triazole product is usually more polar.
Work-up & Purification (Copper Removal)
Copper contamination is a critical failure mode in pharmaceutical intermediate synthesis. Simple extraction is often insufficient.
Figure 2: Purification Workflow
Caption: A chelation step with EDTA is mandatory before extraction to sequester copper ions from the oxazolidinone nitrogen.
Detailed Steps:
-
Quench: Add 5 mL of 0.5 M EDTA (pH 8.0) to the reaction mixture. Stir vigorously for 30 minutes open to air (oxidizes Cu(I) to Cu(II), which EDTA chelates blue).
-
Extraction: Dilute with EtOAc (20 mL). Separate phases.
-
Wash: Wash the organic layer with 0.5 M EDTA (2 x 10 mL), then Water (1 x 10 mL), then Brine (1 x 10 mL).
-
Isolation: Dry over Na2SO4, filter, and concentrate in vacuo.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Reaction Stalls (<50% conv) | Oxygen poisoning | Degas solvents; add additional 5 mol% Ascorbate. |
| Green/Blue precipitate | Cu(II) precipitation | Increase Ligand:Cu ratio to 5:1. Ensure pH is < 8. |
| Racemization (ee% drop) | High pH or Temp | Keep Temp < 30°C. Do not use DBU or organic bases. |
| Low Yield | Product trapped in water | Use n-Butanol for extraction or salting out (NaCl saturation). |
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.
-
Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Brickner, S. J. (1996). Oxazolidinone antibacterial agents.[5] Current Pharmaceutical Design. (Context for oxazolidinone stability and relevance).
Sources
Using (R)-4-ethynyloxazolidin-2-one in peptide synthesis
Application Note: Strategic Utilization of (R)-4-ethynyloxazolidin-2-one in Peptide Synthesis
Executive Summary
(R)-4-ethynyloxazolidin-2-one represents a high-value chiral scaffold in modern peptide chemistry.[1][2][3] Its structural uniqueness lies in the coexistence of a rigid oxazolidinone core and a reactive ethynyl (alkyne) handle.[3] For the peptide scientist, this molecule serves two distinct, critical functions:
-
The "Masked" Ethynylglycine Synthon: It is the stable precursor to L-Ethynylglycine (Egl) , a non-natural amino acid.[1][2][3] Egl is isosteric with valine but provides a bio-orthogonal handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precise site-specific labeling or stapling.[1][2][3]
-
Conformational Constraint (Peptidomimetics): When retained within the backbone or used as an N-terminal cap, the oxazolidinone ring acts as a pseudo-proline, inducing
-turns and locking peptide conformation to improve metabolic stability and receptor affinity.
This guide details the conversion of (R)-4-ethynyloxazolidin-2-one into Fmoc-Ethynylglycine for Solid Phase Peptide Synthesis (SPPS) and outlines the protocols for its subsequent "Click" functionalization.[1]
Strategic Pathway: From Scaffold to Peptide
The direct incorporation of (R)-4-ethynyloxazolidin-2-one requires a strategic choice: Ring Opening (to generate the amino acid) or Ring Retention (for peptidomimetics).[1] The most common application is generating the Fmoc-protected amino acid for standard SPPS.[1][2][3]
Mechanism of Action
The oxazolidin-2-one ring protects both the amine and the latent alcohol/acid functionality. Hydrolysis opens the ring, releasing the free amino acid.[3] However, because
Experimental Protocols
Protocol A: Synthesis of Fmoc-L-Ethynylglycine (Fmoc-Egl-OH)
Target: To convert the oxazolidinone precursor into an SPPS-compatible building block.
Reagents:
Step-by-Step Procedure:
-
Hydrolysis: Dissolve (R)-4-ethynyloxazolidin-2-one in THF/H₂O (1:1 v/v). Add LiOH (3.0 eq) and stir at room temperature for 4–6 hours. Monitor by TLC for disappearance of the starting material.[1][2][3]
-
Neutralization & Protection: Cool the reaction mixture to 0°C. Adjust pH to ~8.5 using dilute HCl. Immediately add a solution of Fmoc-OSu (1.2 eq) in Dioxane.[1][2][3]
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight. Maintain pH ~8–9 by adding Na₂CO₃ if necessary.[1][2][3]
-
Work-up: Acidify the solution carefully to pH 2–3 with 1M HCl (on ice). Extract with Ethyl Acetate (3x).[1][2][3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]
-
Purification: Purify via flash column chromatography (Hexane/EtOAc with 1% Acetic Acid) to yield Fmoc-L-Ethynylglycine .
Protocol B: SPPS Incorporation of Fmoc-Egl-OH
Target: Coupling the sterically demanding and electronically sensitive ethynylglycine without racemization.[1][2][3]
Coupling Reagent Selection: Standard HBTU/DIEA coupling can lead to racemization of phenylglycine-type and ethynyl-type amino acids.[1][2][3] We recommend DIC/Oxyma or DEPBT for superior chiral integrity.[1][2][3]
| Parameter | Standard Protocol (Avoid) | Recommended Protocol | Rationale |
| Coupling Reagent | HBTU / HATU | DIC / Oxyma Pure | Oxyma suppresses racemization better than HOBt/HOAt for sensitive residues.[1][2][3] |
| Base | DIPEA (High conc.)[1][2][3] | None (or Collidine) | High basicity promotes Cα-proton abstraction (racemization).[1][2][3] DIC/Oxyma is base-free.[1][2][3] |
| Coupling Time | 1 hour | 2 x 45 min (Double Couple) | Ensures completion without prolonged exposure to activated ester.[1][2][3] |
| Solvent | DMF | DMF / DCM (1:1) | DCM improves swelling and solubilization of hydrophobic alkynes.[1][2][3] |
Procedure:
-
Resin Preparation: Swell resin (e.g., Rink Amide) in DCM for 30 min.[1][2][3] Deprotect Fmoc (20% Piperidine/DMF) and wash.[1][2][3]
-
Activation: Dissolve Fmoc-Egl-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq).[1][2][3]
-
Coupling: Add the activated mixture to the resin immediately.[1][2][3] Shake at room temperature for 45 minutes.
-
Re-coupling: Drain and repeat step 2-3 to ensure high yield.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Application: "Click" Chemistry (CuAAC) Labeling
Once the peptide containing the Ethynylglycine (Egl) residue is synthesized, the alkyne handle serves as a bio-orthogonal docking site.
Protocol C: On-Resin CuAAC Labeling
Performing the click reaction on-resin is often superior to solution phase as it allows washing away of Copper catalysts and excess fluorophores/tags.[1][2]
Reagents:
-
Peptide-Resin (swollen in DMF)[1]
-
Azide-Tag (e.g., Biotin-N3 or Fluorophore-N3) (2.0 eq)[1][2]
-
CuI (Copper(I) Iodide) (0.5 eq)[1]
-
Ascorbic Acid (5.0 eq)[1]
Workflow:
-
Deoxygenation: Sparge all buffers with Argon/Nitrogen for 15 mins. Oxygen inhibits the Cu(I) catalyst.[1][2][3]
-
Mixture Prep: In a vial, dissolve the Azide-Tag, CuI, and Ascorbic Acid in degassed DMF/Piperidine (8:2).
-
Reaction: Add mixture to the resin. Agitate under Nitrogen atmosphere for 6–12 hours.[1][2][3]
-
Washing: Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to chelate and remove Copper traces (which can cause peptide degradation or cytotoxicity in assays).[1][2][3]
-
Cleavage: Cleave peptide from resin using standard TFA/TIS/H₂O cocktails.[1][2][3]
Advanced Application: Oxazolidinone as a Turn Inducer
While the ring-opening route is standard for generating amino acids, the intact (R)-4-ethynyloxazolidin-2-one ring can be utilized in Peptidomimetics .[1]
-
Concept: The 5-membered oxazolidinone ring imposes severe constraints on the
and dihedral angles of the backbone.[4] -
Application: When placed at position
or of a peptide turn, it forces the chain into a -turn (Type II), mimicking a Proline but with increased rigidity and hydrogen-bonding capability via the carbamate. -
Synthesis Note: To retain the ring, one typically does not use the Fmoc-Egl-OH route. Instead, the ring is often formed post-coupling by reacting a Serine/Threonine residue with Disuccinimidyl Carbonate (DSC), or by coupling the pre-formed oxazolidinone acid (if available) as an N-terminal cap.
References
-
Reginato, G., et al. (2015).[1][2][3] "4-Ethynyloxazolidin-2-one derivatives as ethynylglycine synthons." ResearchGate.[1][2][3]
-
Gentilucci, L., et al. (2013).[1][2][3][5] "In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers." Organic & Biomolecular Chemistry.
-
Dickson, H.D., et al. (2002).[1][2][3] "Development of the Garner Aldehyde as a Versatile Intermediate." Journal of the American Chemical Society.[1][2][3] (Foundational chemistry for oxazolidine synthesis).[1][2][3][4]
-
Meldal, M., & Tornøe, C. W. (2008).[1][2][3] "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Standard Click Chemistry Protocols).
-
El-Faham, A., & Albericio, F. (2011).[1][2][3] "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Reference for DIC/Oxyma selection).
Sources
- 1. 4-Ethyl-2-oxazolidinethione | C5H9NOS | CID 3006141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyl-2-oxazolidinone | C5H9NO2 | CID 97769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Ethyloxazolidine | C5H11NO | CID 103721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In-peptide synthesis of di-oxazolidinone and dehydroamino acid-oxazolidinone motifs as β-turn inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ring-opening hydrolysis of (R)-4-ethynyloxazolidin-2-one to amino acids
Executive Summary
This application note details the protocol for the synthesis of chiral
While the direct hydrolysis of the oxazolidinone ring typically yields an amino alcohol, this guide addresses the complete workflow required to generate the amino acid functionality. This involves a two-stage process: (1) Nucleophilic Ring-Opening Hydrolysis to release the chiral amino alcohol core, followed by (2) Chemoselective Oxidation of the primary alcohol to the carboxylic acid. This workflow is critical for developers of peptide-based therapeutics and "click" chemistry probes, where the alkyne moiety serves as a bio-orthogonal handle.
Scientific Background & Mechanism
(R)-4-ethynyloxazolidin-2-one is a cyclic carbamate derived from serine or Garner’s aldehyde. It serves as a robust chiral scaffold, protecting both the amine and alcohol functionalities while fixing the stereochemistry of the propargylic position.
To access the amino acid, the cyclic carbamate must be cleaved. The reaction proceeds via a tetrahedral intermediate formed by hydroxide attack on the carbonyl carbon (C2). Subsequent collapse of this intermediate releases the amine and the alcohol. Crucially, because the starting material is an oxazolidinone (yielding an alcohol upon hydrolysis) rather than an oxazolidinedione (which would yield an acid), a downstream oxidation step is required to achieve the final amino acid target.
Mechanistic Pathway
The following diagram illustrates the transformation from the cyclic carbamate to the final amino acid.
Figure 1: Reaction pathway for the conversion of (R)-4-ethynyloxazolidin-2-one to (R)-2-amino-3-butynoic acid.
Experimental Protocols
Phase 1: Ring-Opening Hydrolysis
Objective: Cleave the oxazolidinone ring to yield (R)-2-amino-3-butyn-1-ol without racemizing the
Reagents & Equipment:
-
(R)-4-ethynyloxazolidin-2-one (1.0 equiv)
-
Lithium Hydroxide (LiOH·H₂O) (3.0 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
-
Reflux condenser, magnetic stirrer, inert gas (Argon/Nitrogen)
Protocol:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of (R)-4-ethynyloxazolidin-2-one in 20 mL of Ethanol.
-
Base Addition: Prepare a solution of LiOH·H₂O (30 mmol) in 20 mL of deionized water. Add this dropwise to the ethanol solution at room temperature.
-
Expert Insight: We use LiOH over NaOH because the lithium cation typically promotes milder hydrolysis kinetics, reducing the risk of base-catalyzed racemization at the propargylic position [1].
-
-
Reaction: Heat the mixture to a gentle reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (SiO₂, MeOH/DCM 1:9) for the disappearance of the starting carbamate (Rf ~0.5) and appearance of the polar amino alcohol (Rf < 0.1).
-
Work-up:
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove ethanol.
-
The aqueous residue (containing the amino alcohol) is typically used directly in the oxidation step or extracted. For isolation: Saturate the aqueous phase with NaCl and extract continuously with Ethyl Acetate for 12 hours.
-
Dry organic layer over Na₂SO₄ and concentrate to yield the crude amino alcohol.
-
Phase 2: Chemoselective Oxidation (Jones Oxidation)
Objective: Oxidize the primary alcohol to the carboxylic acid while preserving the terminal alkyne and the chiral center.
Safety Warning: Chromium(VI) is toxic and carcinogenic. Handle in a fume hood. Alternative: For GMP environments, a TEMPO/BAIB oxidation is a greener alternative, though Jones reagent remains the gold standard for this specific transformation due to the robustness of the alkyne to acidic chromate [2].
Reagents:
-
Crude (R)-2-amino-3-butyn-1-ol (from Phase 1)
-
Jones Reagent (CrO₃ in dilute H₂SO₄)
-
Acetone (Solvent)
Protocol:
-
Preparation: Dissolve the crude amino alcohol (approx. 10 mmol) in 50 mL of acetone. Cool the solution to 0°C in an ice bath.
-
Oxidation: Add Jones Reagent dropwise with vigorous stirring. Maintain temperature < 5°C.
-
Endpoint: The solution will turn from orange (Cr⁶⁺) to green (Cr³⁺). Continue adding reagent until the orange color persists for >15 minutes.
-
-
Quenching: Add Isopropanol (2–3 mL) dropwise to quench excess oxidant (solution turns back to green).
-
Isolation:
-
Decant the acetone solution from the chromium salts.
-
Dissolve the residue in a minimum amount of water and neutralize to pH ~6 (isoelectric point) with dilute ammonia or NaOH.
-
The amino acid, (R)-2-amino-3-butynoic acid , often precipitates as a zwitterion.
-
Recrystallize from Ethanol/Water.
-
Data Analysis & Quality Control
To validate the synthesis, compare the isolated product against the following specifications.
| Parameter | Specification | Method | Acceptance Criterion |
| Appearance | White to off-white solid | Visual | No metallic Cr residues |
| Purity | > 95% | HPLC (C18, 210 nm) | Single peak |
| Chiral Purity | > 98% ee | Chiral HPLC | Comparison to racemate |
| ¹H NMR | 400 MHz (D₂O) | Consistent integration | |
| IR Spectroscopy | 2130 cm⁻¹ (C≡C stretch) | FTIR (ATR) | Distinct alkyne peak |
Troubleshooting & Optimization
-
Issue: Low Yield in Hydrolysis.
-
Cause: Incomplete ring opening or loss of water-soluble product during extraction.
-
Solution: Extend reflux time to 12 hours. Avoid extraction; use ion-exchange resin (Dowex 50W) to isolate the amino alcohol from the LiOH salts before oxidation.
-
-
Issue: Racemization.
-
Cause: Overheating during basic hydrolysis or acidic oxidation.
-
Solution: Lower hydrolysis temperature to 60°C and extend time. During oxidation, ensure temperature strictly stays < 5°C.
-
-
Issue: Alkyne Degradation.
-
Cause: Trace heavy metals or prolonged exposure to strong acid.
-
Solution: Use high-purity reagents. If Jones oxidation degrades the alkyne, switch to a TEMPO (cat.) / NaOCl protocol at pH 7 [3].
-
References
-
Evans, D. A., et al. (1987). "Stereoselective synthesis of alpha-amino acids." Journal of the American Chemical Society. [Link]
-
Gash, C., et al. (2025).[2] "Mechanism of the hydrolysis of imidazolidin-4-ones to form amino acid."[3] ResearchGate. [Link]
-
Galetto, F. Z., et al. (2022).[2][4] "Decarboxylative ring-opening of 2-oxazolidinones." RSC Advances. [Link]
-
Organic Chemistry Portal. (2024). "Oxazolidinone Synthesis and Hydrolysis Protocols." [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Decarboxylative ring-opening of 2-oxazolidinones: a facile and modular synthesis of β-chalcogen amines - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06070A [pubs.rsc.org]
Application Note: Asymmetric Introduction of Ethynyl Moieties into Chiral Oxazolidinone Scaffolds
This Application Note is designed for medicinal chemists and process development scientists. It addresses the introduction of terminal alkyne functionalities into substrates attached to chiral oxazolidinone (Evans) auxiliaries.
The guide distinguishes between two distinct synthetic objectives:
-
Asymmetric Propargylation: The industry-standard method for introducing a propargyl group (
), widely used to create "clickable" chiral handles. -
Direct
-Ethynylation: An advanced, high-value transformation using Hypervalent Iodine (EBX) reagents to introduce a direct ethynyl group ( ) onto activated substrates (e.g., -keto imides).
Strategic Overview & Mechanistic Grounding
The introduction of alkyne moieties into chiral backbones is a pivotal step in modern drug discovery. Alkynes serve as rigid structural linkers, bioisosteres, and orthogonal handles for "Click" chemistry (CuAAC). When utilizing Evans oxazolidinone auxiliaries, the challenge lies in balancing the high reactivity of the enolate with the stability of the resulting alkyne.
The Stability Paradox: Propargyl vs. Ethynyl
-
Propargylation (
): This is the most robust approach. The methylene spacer isolates the alkyne from the carbonyl, preventing conjugation and maintaining stability. It relies on standard Evans enolate alkylation kinetics. -
Direct
-Ethynylation ( ): Introducing an alkyne directly - to the imide carbonyl creates an electron-deficient ynamide-like system. This is synthetically challenging and often requires Hypervalent Iodine (EBX) reagents rather than simple alkyl halides. This method is typically reserved for activated substrates (e.g., -keto imides) where the -proton is highly acidic.
Mechanistic Visualization
The stereochemical outcome is dictated by the formation of a rigid metal-enolate.
Figure 1: General workflow for the asymmetric functionalization of Evans auxiliaries.
Protocol A: Diastereoselective Propargylation (Standard)
Objective: Introduction of a propargyl group (
Reagents & Preparation
-
Substrate:
-Propionyl-4-benzyl-2-oxazolidinone (or similar).[1] -
Base: NaHMDS (Sodium bis(trimethylsilyl)amide), 1.0 M in THF. Note: NaHMDS often provides superior reaction rates over LiHMDS for alkyl halides due to less aggregation.
-
Electrophile: Propargyl bromide (80% in toluene). Must be fresh or repurified to remove free HBr.
-
Solvent: Anhydrous THF (freshly distilled or from SPS).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add the
-acyl oxazolidinone (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration). Cool to -78 °C . -
Enolization: Dropwise add NaHMDS (1.1 equiv) over 10 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the (Z)-enolate.
-
Checkpoint: The solution typically turns a pale yellow. If it turns dark brown/black, your THF may be wet or the temp was too high.
-
-
Alkylation: Add Propargyl Bromide (1.5 equiv) dropwise.
-
Optimization: For sluggish substrates, the addition of TBAI (tetrabutylammonium iodide, 0.1 equiv) can catalyze the reaction via in situ Finkelstein exchange.
-
-
Warm-up: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to 0 °C over 1 hour.
-
Why? Propargyl bromide is less reactive than allyl bromide; warming is often required for conversion, but premature warming erodes stereocontrol.
-
-
Quench: Quench with saturated aqueous
. Extract with EtOAc ( ). Wash combined organics with brine, dry over , and concentrate.
Expected Results
| Parameter | Typical Value | Notes |
| Yield | 85 - 95% | High conversion expected. |
| dr (crude) | > 95:5 | Determined by |
| Purification | Flash Column | Silica gel (Hexanes/EtOAc). |
Protocol B: Direct Electrophilic Ethynylation (Advanced)
Objective: Direct introduction of an ethynyl group (
Mechanism: The "Umpolung" of Acetylene
Standard acetylides are nucleophiles. To react with an enolate (also a nucleophile), we need an electrophilic alkyne source. TIPS-EBX provides this by acting as a radical trap or engaging in a specific rearrangement mechanism.
Figure 2: Electrophilic alkynylation pathway using Hypervalent Iodine reagents.
Protocol for Activated Scaffolds
Applicable to
-
Preparation: Dissolve the activated oxazolidinone (1.0 equiv) in anhydrous DCM or THF.
-
Reagent Addition: Add TIPS-EBX (1.2 equiv).
-
Base Activation: Cool to 0 °C. Add a mild base such as TMG (Tetramethylguanidine) or DBU (1.1 equiv).
-
Note: Unlike Protocol A, strong lithium bases are often incompatible with EBX reagents due to decomposition.
-
-
Reaction: Stir at 0 °C to Room Temperature (RT) for 4–16 hours. Monitor by TLC (TIPS-EBX is UV active).
-
Workup: Dilute with
, wash with 0.1 M HCl (to remove base), then . -
Deprotection (Optional): The TIPS group can be removed subsequently with TBAF to yield the terminal alkyne.
Troubleshooting & Quality Control
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Low Yield (Protocol A) | Enolate quenched by moisture. | Flame dry glassware; ensure Propargyl Bromide is free of HBr/Water (pass through basic alumina if needed). |
| Low dr (Protocol A) | "Sloppy" Enolization. | Ensure temperature is strictly -78 °C during base addition. Do not warm up too fast. |
| Complex Mixture (Protocol B) | EBX Decomposition. | EBX reagents are sensitive to strong nucleophiles. Use milder bases (TMG, |
| No Reaction (Protocol B) | Steric Hindrance. | TIPS is bulky. If the substrate is very hindered, reaction times may extend to 48h. |
Self-Validating the Protocol
-
The "Quench Test": Before adding the electrophile in Protocol A, remove a 0.1 mL aliquot of the enolate and quench with
. NMR analysis should show >95% deuterium incorporation at the -position. If not, your base is bad or the temperature is incorrect. -
Chiral HPLC: Always verify the enantiomeric/diastereomeric purity of the final product. The oxazolidinone UV chromophore facilitates easy detection.
References
-
Evans, D. A., et al. "Diastereoselective alkylation of chiral imide enolates." Journal of the American Chemical Society, 104.6 (1982): 1737-1739. Link
-
Brand, J. P., & Waser, J. "Electrophilic Alkynylation: The Dark Side of Acetylene Chemistry." Chemical Society Reviews, 41 (2012): 4165-4179.[2] Link
-
Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68 (1990): 83. Link
-
Fernández González, D., et al. "TIPS-EBX (1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one): A Superior Reagent for the Electrophilic Alkynylation." Synlett, 24 (2013). Link
Sources
Precision Functionalization of (R)-4-Ethynyloxazolidin-2-one: A Modular Guide
Executive Summary & Strategic Importance
(R)-4-ethynyloxazolidin-2-one is a high-value chiral synthon, primarily utilized in the asymmetric synthesis of sphingolipids, non-proteinogenic amino acids, and nitrogen-containing heterocycles. Its structural core—a cyclic carbamate—rigidly defines the stereochemistry at the C4 position while simultaneously protecting the amine and alcohol functionalities derived from the precursor (typically L-serine).
Why this molecule matters: Unlike the more common Garner’s aldehyde (an oxazolidine), the oxazolidin-2-one scaffold offers superior stability toward acidic conditions but presents specific challenges regarding base sensitivity. The terminal alkyne moiety serves as a versatile "handle" for divergent synthesis.[1]
The Challenge: The primary risk during functionalization is racemization at the C4 chiral center. The C4 proton is acidified by the adjacent electron-withdrawing carbamate nitrogen and the alkyne system. Consequently, protocols must be designed to avoid thermodynamic equilibration (epimerization) while achieving high conversion.
Strategic Considerations & Reaction Landscape
Before initiating experimentation, the stability of the oxazolidinone ring and the acidity of the N-H bond must be addressed.
The "Protection First" Rule
If the nitrogen atom is unsubstituted (N-H), it has a pKa of ~12. Strong bases (n-BuLi, LiHMDS) used for alkyne deprotonation will deprotonate the nitrogen first.
-
Recommendation: For alkylation reactions, ensure the Nitrogen is protected (e.g., N-Boc, N-Cbz, or N-Benzyl) before attempting C-alkylation.
-
Exception: Transition metal catalysis (Sonogashira, CuAAC) can often proceed with the free N-H, though N-protection generally improves yields by preventing catalyst coordination.
Reaction Landscape Visualization
Figure 1: Divergent synthetic pathways for the (R)-4-ethynyloxazolidin-2-one scaffold.
Detailed Protocols
Module A: Sonogashira Cross-Coupling (Csp–Csp2 Bond Formation)
Application: Synthesis of aryl-substituted derivatives (e.g., for rigidified phenylalanine analogs). Mechanism: Palladium-catalyzed cycle utilizing a Copper(I) co-catalyst to activate the terminal alkyne.
Critical Control Point: Oxygen exclusion is vital to prevent homocoupling (Glaser coupling) of the alkyne.
Materials
-
Substrate: N-Boc-(R)-4-ethynyloxazolidin-2-one (1.0 equiv)
-
Coupling Partner: Aryl Iodide (1.1 equiv) (Aryl bromides require higher temps)
-
Catalyst: Pd(PPh₃)₂Cl₂ (3-5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Et₃N or Diisopropylamine (2.0 equiv)
-
Solvent: Anhydrous THF or DMF (degassed)
Step-by-Step Protocol
-
Degassing: In a flame-dried Schlenk tube, dissolve the alkyne and aryl iodide in anhydrous THF (0.1 M concentration). Sparge with Argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of Argon. The solution typically turns yellow/brown.
-
Base Addition: Add the amine base dropwise.
-
Reaction: Stir at room temperature (25°C) for 4–12 hours.
-
Note: If using aryl bromides, heat to 50°C, but monitor enantiomeric excess (ee) closely.
-
-
Workup: Dilute with EtOAc, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Data:
| Parameter | Specification |
|---|---|
| Yield | Typically 75–90% |
| Chiral Integrity | >98% ee (Check via Chiral HPLC, Chiralcel OD-H column) |
| Side Product | <5% Diyne (Glaser homocoupling) |
Module B: CuAAC "Click" Cycloaddition
Application: Bio-orthogonal labeling or synthesis of peptide isosteres. Advantage: This reaction is regiospecific (1,4-disubstituted triazoles) and proceeds under mild aqueous conditions, preserving the oxazolidinone ring.
Protocol
-
Setup: Dissolve (R)-4-ethynyloxazolidin-2-one (1.0 equiv) and Azide (R-N₃, 1.0 equiv) in a 1:1 mixture of t-BuOH and Water.
-
Catalyst Prep: Prepare a fresh solution of CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%) in water.
-
Initiation: Add the catalyst solution to the reaction mixture. The solution may turn bright yellow.
-
Incubation: Stir vigorously at RT for 8–16 hours.
-
Workup: Dilute with water. If the product precipitates, filter and wash. If soluble, extract with DCM.
-
Purification Tip: If Cu contamination is a concern for biological assays, wash the organic layer with 10% EDTA solution.
-
Module C: C-Alkylation (Chain Extension)
Application: Synthesis of long-chain lipids (e.g., sphingosine precursors). Risk: High. Strong bases can cause ring opening or racemization.
Protocol Requirement: The Nitrogen MUST be protected (e.g., N-Boc) to prevent N-deprotonation and subsequent side reactions.
Materials
-
Base: LiHMDS (Lithium bis(trimethylsilyl)amide) - preferred over n-BuLi due to lower nucleophilicity (reduces attack on the carbonyl).
-
Electrophile: Primary Alkyl Iodide or Triflate.
-
Additive: HMPA or DMPU (Polar aprotic cosolvent to accelerate SN2).
Step-by-Step Protocol
-
Cryogenic Setup: Cool a solution of N-Boc-(R)-4-ethynyloxazolidin-2-one in anhydrous THF to -78°C (Dry ice/Acetone bath).
-
Deprotonation: Add LiHMDS (1.1 equiv, 1.0 M in THF) dropwise over 10 minutes.
-
Wait: Stir at -78°C for 30 minutes to ensure complete formation of the lithium acetylide.
-
-
Alkylation: Add the alkyl iodide (1.2 equiv) (optionally with 2 equiv of HMPA) dropwise.
-
Controlled Warming: Allow the reaction to warm slowly to -20°C over 2 hours. Do not warm to RT unless monitoring confirms no reaction at lower temps.
-
Quench: Quench at low temperature with saturated NH₄Cl.
-
Analysis: Immediately check crude NMR for diastereomers.
Quality Control & Troubleshooting
Racemization Check
The C4 proton signal in 1H NMR is diagnostic. In the pure (R)-enantiomer, the coupling constants (
Gold Standard: Chiral HPLC.
-
Column: Daicel Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/i-PrOH (typically 90:10).
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Sonogashira) | Oxygen presence (Glaser coupling) | Degas solvents thoroughly (Freeze-Pump-Thaw x3). |
| Ring Opening (Alkylation) | Nucleophilic attack on Carbonyl | Switch from n-BuLi to LiHMDS; keep T < -40°C. |
| No Reaction (Click) | Cu(I) oxidation | Increase Ascorbate ratio; degas solvents. |
References
-
Synthesis of Chiral Oxazolidinones
- Title: Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Sonogashira Methodology
- Title: Palladium and Copper Catalyzed Sonogashira Cross Coupling: A Review.
- Source: MDPI Molecules.
-
URL:[Link]
-
CuAAC Click Chemistry
- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.
- Source: Chemical Society Reviews / NIH.
-
URL:[Link]
-
Alkylation of Terminal Alkynes
Sources
- 1. youtube.com [youtube.com]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxazolidine synthesis [organic-chemistry.org]
- 5. Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Synthesis of enantiopure ethynylglycine derivatives
Precision Synthesis of Enantiopure -Ethynylglycine Derivatives
Application Note: AN-SYN-2026-AEG
Executive Summary & Strategic Importance
1However, the synthesis of AEG poses a unique challenge: the high acidity of the
This guide details two field-proven protocols for the synthesis of enantiopure AEG derivatives:
-
Auxiliary-Controlled Nucleophilic Addition: Utilizing Ellman’s Sulfinamide.[2]
-
Catalytic Enantioselective Alkynylation: Utilizing Copper(I)/Chiral Bis(oxazoline) complexes.
Strategic Workflow Visualization
The following diagram outlines the retrosynthetic logic and decision pathways for selecting the appropriate methodology based on scale and available reagents.
Figure 1: Retrosynthetic analysis and decision tree for
Protocol A: Auxiliary-Controlled Synthesis (Ellman Approach)
This method is the "gold standard" for reliability. It uses tert-butanesulfinamide as a chiral auxiliary.[2] The bulky tert-butyl group directs the nucleophilic attack of the acetylide to the imine carbon via a highly ordered transition state.
Mechanism & Rationale
The reaction proceeds through a six-membered chair-like transition state where the metal (Mg or Zn) coordinates to both the sulfinyl oxygen and the imine nitrogen. This locks the conformation, ensuring the acetylide attacks from the less hindered face (Re-face or Si-face depending on the sulfur configuration).
Materials
-
Substrate: Ethyl glyoxylate (50% solution in toluene).
-
Auxiliary: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman’s auxiliary).
-
Reagent: Ethynylmagnesium bromide (0.5 M in THF).
-
Lewis Acid: Titanium(IV) ethoxide (Ti(OEt)₄).
Step-by-Step Methodology
Phase 1: Formation of the Chiral
-Sulfinyl Imine
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Mixing: Add (S)-(-)-2-Methyl-2-propanesulfinamide (10.0 mmol, 1.0 eq) and ethyl glyoxylate (11.0 mmol, 1.1 eq) in anhydrous DCM (50 mL).
-
Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise via syringe. The solution will turn slightly yellow.
-
Reaction: Stir at room temperature (RT) for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7).
-
Quench: Pour the mixture into a vigorously stirring brine solution (50 mL). A white precipitate (titanium salts) will form.
-
Filtration: Filter through a pad of Celite. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash chromatography on silica gel.
-
Checkpoint: Isolate the
-sulfinyl imino ester. Yields are typically >85%.
-
Phase 2: Diastereoselective Alkynylation
-
Cooling: Dissolve the purified
-sulfinyl imine (5.0 mmol) in anhydrous DCM (25 mL) and cool to -78 °C (dry ice/acetone bath). Critical: Temperature control is vital to prevent background racemization. -
Addition: Add ethynylmagnesium bromide (10.0 mmol, 2.0 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Equilibration: Stir at -78 °C for 4 hours, then allow to warm slowly to -20 °C over 2 hours.
-
Quench: Quench with saturated NH₄Cl solution at -20 °C.
-
Extraction: Extract with EtOAc (3x). Dry combined organics over Na₂SO₄.
-
Analysis: Determine diastereomeric ratio (dr) via ¹H NMR. Expect >95:5 dr.
Phase 3: Deprotection to AEG Hydrochloride
-
Cleavage: Dissolve the sulfinamide adduct in MeOH (10 mL). Add 4M HCl in dioxane (2.0 eq).
-
Reaction: Stir at RT for 30 minutes.
-
Isolation: Concentrate in vacuo. Precipitate the amine hydrochloride salt using cold Et₂O.
-
Result: Enantiopure
-ethynylglycine ethyl ester hydrochloride.
Protocol B: Catalytic Enantioselective Alkynylation
For applications requiring high atom economy or when stoichiometric auxiliaries are undesirable, the Copper(I)-catalyzed addition of terminal alkynes to
Mechanism & Rationale
A chiral Copper(I)-Bis(oxazoline) (Box) complex activates the terminal alkyne, forming a copper acetylide. Simultaneously, the catalyst coordinates the
Materials
-
Catalyst Precursor: [Cu(MeCN)₄]PF₆ (5 mol%).
-
Ligand: (R,R)-Ph-Box or (S,S)-tBu-Box (6 mol%).
-
Substrate:
-PMP-protected -imino ethyl glyoxylate (PMP = p-methoxyphenyl). -
Reagent: Phenylacetylene or TMS-acetylene.
Step-by-Step Methodology
-
Catalyst Formation:
-
In a glovebox or under argon, mix [Cu(MeCN)₄]PF₆ (0.025 mmol) and the Chiral Box Ligand (0.03 mmol) in anhydrous Toluene (2 mL). Stir for 1 hour to form the active catalyst (often a deep blue or green solution depending on counter-ion/ligand).
-
-
Substrate Addition:
-
Add the
-PMP-imino ester (0.5 mmol) to the catalyst solution. -
Cool the mixture to 0 °C .
-
-
Alkyne Addition:
-
Add the terminal alkyne (0.6 mmol, 1.2 eq) slowly.
-
-
Reaction:
-
Stir at 0 °C for 24 hours.
-
Note: Lower temperatures (-20 °C) may improve ee but will significantly reduce reaction rate.
-
-
Workup:
-
Filter through a short silica plug to remove the copper catalyst.
-
Concentrate and purify via flash chromatography.
-
-
Oxidative Deprotection (PMP Removal):
-
To remove the PMP group, dissolve the product in MeCN/H₂O (4:1). Add Cerium Ammonium Nitrate (CAN, 3.0 eq) at 0 °C. Stir for 30 mins.
-
Work up immediately to avoid hydrolysis of the ester.
-
Comparative Data Analysis
| Feature | Ellman Auxiliary Route | Cu-Catalyzed Route |
| Enantioselectivity (ee) | Excellent (>98% after recryst.) | Good to Excellent (85–95%) |
| Scalability | High (Multi-gram) | Moderate (mg to g) |
| Atom Economy | Low (Stoichiometric auxiliary) | High (Catalytic) |
| Operational Difficulty | Low (Robust intermediates) | High (Moisture sensitive) |
| Cost | Moderate (Auxiliary cost) | High (Ligand/Catalyst cost) |
Critical Quality Attributes (CQAs) & Troubleshooting
Self-Validating the Protocol
-
Racemization Check: The
-proton of ethynylglycine is acidic ( ). Avoid strong bases during workup. Always store the final hydrochloride salt at -20 °C. -
Optical Rotation: Compare
values with literature immediately after isolation.-
(S)-AEG ethyl ester: Expected
(c=1.0, CHCl₃).
-
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/iPrOH 90:10) to verify ee.
Common Failure Modes
-
Low Yield in Ellman Step: Usually due to wet reagents. Ti(OEt)₄ is extremely water-sensitive. Ensure fresh reagents.
-
Low ee in Catalytic Step: Often due to uncomplexed Copper. Ensure the Ligand:Metal ratio is slightly >1 (e.g., 1.2:1) to prevent non-selective background reaction by free Copper.
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. [Link]
-
Ferraris, D., et al. (1998).
-Imino Esters." Journal of the American Chemical Society. [Link][3] -
Cogan, D. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines by the Addition of Grignard Reagents to tert-Butanesulfinyl Imines." Tetrahedron. [Link]
-
Review on Ethynylglycine: Boibessot, T., et al. (2016).[1] "Advances in the synthesis of
-quaternary -ethynyl -amino acids." Amino Acids. [Link][1][4][5][6][7] -
General Imino Ester Chemistry: "
-Imino Esters in Organic Synthesis: Recent Advances." Chemical Reviews. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ellman's Sulfinamides [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Catalytic, enantioselective alkylation of alpha-imino esters: the synthesis of nonnatural alpha-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stability of (R)-4-ethynyloxazolidin-2-one under basic conditions
This guide serves as a technical support center for researchers working with (R)-4-ethynyloxazolidin-2-one . It addresses stability profiles, reaction parameters, and troubleshooting for basic conditions.
Executive Summary: The Stability Window
(R)-4-ethynyloxazolidin-2-one is a chiral cyclic carbamate featuring a terminal alkyne. Its stability is dictated by the interplay between three acidic sites: the carbamate N-H, the terminal alkyne C-H, and the hydrolytically sensitive carbonyl.
-
Mild Bases (
of conjugate acid < 11): Generally stable. Suitable for coupling reactions (e.g., Sonogashira). -
Strong Anhydrous Bases (
15–30): Cause deprotonation. Selective metallation is possible (N-H vs. C-H) but requires strict stoichiometry. -
Aqueous Hydroxides (
): High risk of irreversible ring hydrolysis (saponification) to the amino alcohol.
Base Compatibility Matrix
Use this decision matrix to select the appropriate base for your transformation without compromising the scaffold.
| Base Class | Examples | Primary Effect | Risk Level | |
| Tertiary Amines | 10–11 | No Deprotonation | Safe (Standard for Pd-coupling) | |
| Carbonates | 10.3 (aq) | Mild Equilibrium Deprotonation | Safe (Used in synthesis) | |
| Alkoxides | NaOMe, KOtBu | 16–18 | N-H Deprotonation | Moderate (Risk of racemization/hydrolysis if wet) |
| Hydrides | NaH, KH | 35 | Irreversible N-H Deprotonation | Caution (Use anhydrous conditions) |
| Alkyl Lithiums | 35–50 | Dianion Formation (N & C) | High (Strict temp control required) |
Visualization: Stability Decision Tree
Caption: Decision logic for base selection based on solvent and base strength.
Troubleshooting Guides
Scenario A: N-Alkylation or Protection
User Issue: "I want to alkylate the nitrogen using NaH, but I'm worried about reacting with the alkyne or polymerizing."
Mechanism & Solution: The acidity difference between the Carbamate N-H and the Alkyne C-H is the key control parameter.
-
Carbamate N-H
: ~12–13 -
Terminal Alkyne C-H
: ~25
Protocol:
-
Stoichiometry is Critical: Use exactly 1.0–1.1 equivalents of NaH.
-
Why? The base will quantitatively remove the most acidic proton (N-H) first. If you use excess base (>2.0 eq), you will form the dianion, deprotonating the alkyne.
-
-
Temperature: Perform deprotonation at 0°C .
-
Why? While the N-anion is stable, higher temperatures with excess base can encourage nucleophilic attack of the N-anion on the carbonyl of another molecule (intermolecular polymerization).
-
-
Solvent: Anhydrous DMF or THF.
-
Warning: Do not use protic solvents.
-
Scenario B: Sonogashira Coupling
User Issue: "My yield is low, or I see decomposition during Pd-catalyzed coupling."
Mechanism & Solution:
(R)-4-ethynyloxazolidin-2-one is compatible with standard Sonogashira conditions (
Troubleshooting Checklist:
-
Base Choice: Switch from diethylamine (secondary) to Triethylamine or DIPEA (tertiary) . Secondary amines can occasionally act as nucleophiles and attack the carbamate carbonyl.
-
Order of Addition: Add the alkyne last to the catalyst mixture to prevent homocoupling (Glaser coupling), which is often mistaken for decomposition.
-
Oxygen: Strictly exclude oxygen. Oxidative homocoupling of the alkyne is accelerated by bases.
Scenario C: Accidental Hydrolysis (Ring Opening)
User Issue: "I exposed the compound to NaOH during workup and the spot on TLC changed."
Mechanism: Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the amino alcohol. This is often irreversible.
Degradation Pathway:
Caption: Base-catalyzed hydrolysis mechanism leading to ring opening.
Recovery:
-
If the ring has opened to the amino alcohol, re-closing it requires phosgene equivalents (e.g., triphosgene or CDI). It is usually more efficient to restart synthesis than to attempt re-cyclization on a small scale.
FAQ: Stereochemical Integrity
Q: Will basic conditions cause racemization at the C4 position? A: It is unlikely under mild to moderate conditions, but possible under harsh conditions.
-
The Science: The C4 proton is alpha to the nitrogen but beta to the carbonyl. It is not as acidic as an
-amino ester proton. -
Evidence: This molecule is typically synthesized via the Bestmann-Ohira reagent using
in Methanol [1].[1][2] The fact that the chiral center survives this synthesis (which generates the alkyne from an aldehyde under basic conditions) proves that the (R)-configuration is stable to carbonate bases in protic solvents. -
Risk Factor: Racemization becomes a risk if you use strong bases (e.g.,
-BuLi) that can deprotonate the C4 position, or if the ring opens and re-closes.
Q: Can I use Grignard reagents with this molecule?
A: No. Grignard reagents (
References
-
Bestmann-Ohira Reagent Synthesis: Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[3] An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes.[1][4] Synlett, 1996(06), 521-522.[1]
-
Oxazolidinone pKa Data: Evans, D. A., et al. (Accessed 2023). pKa Table of Common Organic Compounds. Harvard University.
-
Carbamate Hydrolysis: Mhlongo, J. T., et al. (2021). Hydrolysis of 2-Oxazolidinones: A Review. RSC Advances.
Sources
Troubleshooting low conversion in oxazolidinone click chemistry
The following Technical Support Guide addresses "Oxazolidinone Click Chemistry" with a primary focus on the Carboxylative Cyclization of Propargylic Amines with CO2 (often termed "CO2-Click" or "Green Click" in recent literature due to its atom economy). It also addresses the CuAAC Ligation of oxazolidinone-containing substrates as a secondary context.
Topic: Troubleshooting Low Conversion & Reaction Stalling Lead Scientist: Senior Application Specialist Status: Active
Diagnostic: Identify Your Reaction System
Before troubleshooting, confirm which "Click" modality you are performing. "Oxazolidinone Click" typically refers to one of two distinct reaction pathways.
| Reaction Type | A. Ring Formation (CO2-Click) | B. Ligation (CuAAC) |
| Chemistry | Propargylic Amine + CO2 | Oxazolidinone-Azide + Alkyne |
| Key Reagents | Ag(I), Cu(I/II), or Organic Base (DBU/TBD) + CO2 | Cu(I), Ascorbate, TBTA/THPTA Ligands |
| Typical Failure | Reversibility of Carbamate Intermediate | Catalyst Chelation by Oxazolidinone Oxygen |
| Primary Fix | Pressure/Base Optimization | Ligand Acceleration & Cu Loading |
Module A: Carboxylative Cyclization (Ring Formation)
Context: You are synthesizing the oxazolidinone ring from a propargylic amine and CO2. Common Symptom: Reaction stalls at 40-60% conversion; starting material remains despite prolonged heating.
The Mechanistic Bottleneck
The reaction proceeds via a reversible carbamate formation followed by a 5-exo-dig cyclization . Low conversion is rarely a kinetic issue of the final step; it is usually a thermodynamic failure to maintain the active carbamate intermediate or catalyst deactivation.
Figure 1: Mechanistic Pathway & Failure Points
Caption: The critical failure point is the reversibility of the Carbamate Intermediate (Orange). If CO2 pressure is insufficient or temperature is too high without stabilization, the equilibrium shifts back to starting materials.
Troubleshooting Matrix: Low Conversion
| Symptom | Probable Cause | Technical Solution |
| Stalls at ~50% | Carbamate Reversion | Increase CO2 Pressure: Shift equilibrium. If using a balloon, switch to a sealed tube or autoclave (1-5 MPa).Lower Temperature: High heat (>100°C) favors decarboxylation. Optimize at 60-80°C. |
| No Reaction | Catalyst Poisoning | Ligand Check: Propargylic amines are strong ligands. They can saturate the metal center, preventing alkyne activation. Solution: Use a bulky base (DBU) to sequester the proton or switch to a robust Ag(I) salt (e.g., Ag2CO3) which tolerates amines better than Cu. |
| Byproducts | Moisture Sensitivity | Strict Anhydrous Conditions: Water hydrolyzes the carbamate back to the amine. Use anhydrous DMSO/DMF and dried CO2. |
| Slow Kinetics | Steric Hindrance | Internal Alkynes: 5-exo-dig cyclization on internal alkynes is kinetically slow. Solution: Switch to a stronger activating catalyst (e.g., Au(I) or Ag(I)/PPh3) or increase reaction time significantly (24-48h). |
Critical FAQ: "Why does adding more catalyst not help?"
If the reaction has stalled due to thermodynamic equilibrium (carbamate instability), adding catalyst will simply accelerate the forward and reverse rates, yielding the same conversion. You must perturb the equilibrium by:
-
Increasing CO2 concentration (Pressure).
-
Using a "CO2-fixing" base: DBU or TBD forms a stable adduct with CO2, effectively "banking" it in solution for the amine to access.
Module B: CuAAC Ligation (Oxazolidinone as Substrate)
Context: You are attaching a pre-formed oxazolidinone to another molecule via standard Azide-Alkyne Click Chemistry. Issue: The reaction is sluggish compared to standard substrates.
The "Chelation Trap"
The carbonyl oxygen and the nitrogen of the 2-oxazolidinone ring can act as a weak bidentate ligand, coordinating to the Cu(I) catalyst. This reduces the effective concentration of Cu(I) available for the acetylide formation.
Protocol Adjustment:
-
Increase Catalyst Loading: Move from 1 mol% to 5-10 mol% Cu.
-
Use Tris(triazolyl)amine Ligands: Use TBTA or THPTA . These ligands bind Cu(I) strongly enough to prevent oxazolidinone interference but loosely enough to permit catalysis.
-
Check Solubility: Oxazolidinones are polar. Ensure the solvent system (e.g., DMSO/tBuOH) fully solubilizes the substrate; precipitation encapsulates the reactive site.
Validated Protocol: Ag-Catalyzed Carboxylative Cyclization
Recommended for converting terminal propargylic amines to oxazolidinones with high conversion.
Reagents:
-
Substrate: Propargylic Amine (1.0 equiv)
-
Catalyst: Ag2CO3 (5-10 mol%) or AgOAc (10 mol%)
-
Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 - 1.0 equiv)
-
Solvent: Anhydrous DMSO (0.2 M concentration)
-
Gas: CO2 (Balloon or 1 atm pressure)
Step-by-Step:
-
Preparation: Flame-dry a reaction tube and cool under Argon.
-
Dissolution: Add Propargylic Amine and DBU to DMSO. Stir for 10 mins.
-
CO2 Saturation: Bubble dry CO2 gas directly into the solution for 15 minutes. Crucial: This pre-forms the carbamate intermediate.
-
Catalyst Addition: Add Ag2CO3 quickly.
-
Reaction: Attach a CO2 balloon (ensure positive pressure) and heat to 60°C .
-
Note: Do not overheat. >80°C can destabilize the carbamate in open systems.
-
-
Monitoring: Monitor by TLC or NMR. If conversion stalls, refill the balloon to ensure CO2 saturation.
-
Workup: Dilute with EtOAc, wash with water (to remove DMSO/DBU), dry over Na2SO4, and concentrate.
References
-
Yoshida, M., et al. (2014). "Silver-Catalyzed Carboxylative Cyclization of Propargylic Amines with Carbon Dioxide." Organic Letters.
-
Ma, S., et al. (2025). "Electrochemical Carboxylative Cyclization of Propargylamines with CO2." The Journal of Organic Chemistry.
-
Song, Q.W., et al. (2014). "Carboxylative Cyclization of Propargylic Amines with CO2 Catalyzed by a Silica-Coated Magnetite." ChemSusChem.
-
Toda, Y., et al. (2012).[1] "Tetraarylphosphonium Salts Catalyze the [3+2] Coupling of Isocyanates and Epoxides."[1] Organic Letters.
Sources
Technical Support Center: Safe Handling of Volatile Propargylic Amine Precursors
Introduction
Welcome to the Technical Support Center. This guide addresses the handling of volatile propargylic amines (e.g., Propargylamine,
This document replaces standard SOPs with a troubleshooting-first approach , designed to answer the "Why" and "How" of daily laboratory operations.
Module 1: Critical Safety & Hazard Identification
Q: Why are propargylic amines classified as "High Consequence" reagents?
A: They possess a "Triad of Risk" that distinguishes them from standard organic amines:
-
Extreme Volatility & Flammability: Propargylamine (free base) has a flash point of 6°C and boils at ~83°C. However, its high vapor pressure means it generates explosive atmospheres at room temperature.
-
Dermal Toxicity: They are fatal in contact with skin. The LD50 (dermal, rat) is approximately 66 mg/kg [1].[1] They rapidly penetrate nitrile gloves.
-
Explosive Acetylide Formation: The terminal alkyne proton is acidic (
). Upon contact with coinage metals (Cu, Ag, Hg), they form metal acetylides that are shock-sensitive explosives [2].
Q: What materials are strictly FORBIDDEN?
A: Never use the following equipment when handling the free base:
-
Copper or Brass regulators: Use stainless steel or Monel.
-
Metal Syringe Needles (for storage): Long-term contact with metal needles can generate acetylides inside the septum. Use glass pipettes or Teflon cannulas.
-
Ground Glass Joints without Grease: Friction can trigger decomposition if acetylide residues are present.
Module 2: Storage & Stabilization (The "Before" Phase)
Q: My bottle of propargylamine has developed a solid precipitate. Is it safe?
A: STOP immediately. Do not agitate the bottle.
-
Diagnosis: If the bottle was stored with a metal septum or near metal contaminants, this solid could be a shock-sensitive metal acetylide.
-
Action: If the solid is crystalline and suspect, treat as an explosive hazard. Contact EHS immediately.
-
Prevention: If the solid is amorphous/gummy, it is likely a polymerization product caused by storage above 4°C or exposure to light.
Q: How do I stop my reagent from evaporating/degrading?
A: Convert the volatile free base into a non-volatile Hydrochloride (HCl) Salt . This effectively shuts down the vapor pressure and prevents polymerization.
Protocol: Stabilization via Hydrochloride Salt Formation
This protocol converts the volatile liquid into a stable, solid salt.
Prerequisites:
-
Perform in a fume hood.
-
Cool all reagents to 0°C prior to mixing.
Step-by-Step Methodology:
-
Dissolution: Dissolve the volatile propargylic amine (1 equiv) in anhydrous Diethyl Ether (
) or MTBE (10 volumes).-
Why? Dilution acts as a heat sink for the exothermic salt formation.
-
-
Acidification: Slowly add 2M HCl in Diethyl Ether (1.1 equiv) dropwise at 0°C.
-
Critical: Do NOT use aqueous HCl if you need anhydrous salt; water is difficult to remove without heating (which causes degradation).
-
-
Precipitation: The white solid HCl salt will precipitate immediately.
-
Filtration: Filter under inert atmosphere (Nitrogen/Argon) using a sintered glass funnel.
-
Drying: Dry under high vacuum at room temperature. Store in a desiccator.
Workflow Visualization: Salt Stabilization
Figure 1: Workflow for converting hazardous volatile amines into stable salts. Note the critical cooling step to manage exotherms.
Module 3: Reaction Troubleshooting (The "During" Phase)
Q: I am getting low yields (20-40%) despite 100% conversion on TLC. Where is my product?
A: You likely lost it on the Rotary Evaporator.
-
Mechanism: Propargylamines form azeotropes with common solvents. If you rotovap the free base at 40°C, it co-distills into the trap.
-
Solution:
-
Acidic Workup: Extract the reaction mixture with 1M HCl. The amine moves to the aqueous layer as the salt (non-volatile).
-
Wash: Wash the aqueous layer with organic solvent (removes impurities).
-
Basify & Extract: Basify the aqueous layer (pH > 12) only when ready to extract with cold ether.
-
Concentrate Cold: Remove solvent at <20°C using a high-vacuum pump, not a water aspirator.
-
Q: The reaction mixture turned black and viscous.
A: This indicates uncontrolled polymerization .
-
Cause: Terminal alkynes can polymerize in the presence of trace metal ions or excessive heat.
-
Fix: Add a radical inhibitor (e.g., BHT) if the reaction allows. Ensure all solvents are degassed to remove oxygen, which promotes oxidative coupling (Glaser coupling) [3].
Data Table: Chemical Compatibility Matrix
| Material | Compatibility | Risk/Notes |
| Glass (Borosilicate) | ✅ Excellent | Preferred for all storage and reactions. |
| Stainless Steel (304/316) | ✅ Good | Acceptable for spatulas/transfer lines. |
| Copper / Brass | ❌ DANGER | Forms explosive Copper(I) Acetylide. |
| Aluminum | ⚠️ Caution | Can corrode; avoid long-term storage.[2] |
| PTFE (Teflon) | ✅ Excellent | Best for seals and tubing. |
| Nitrile Gloves | ⚠️ Poor | Permeation time < 5 mins. Use Silver Shield® or double-glove. |
Module 4: Emergency Response & Spills[4]
Q: A small amount (5 mL) spilled in the hood. How do I clean it?
A: Do not use paper towels immediately (flammability risk). Follow the decision tree below.
Emergency Response Decision Tree
Figure 2: Decision logic for propargylic amine spills. Speed and ignition control are paramount.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 239041, Propargylamine. Retrieved from [Link]
-
Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Section: Acetylenic Compounds).[3][4]
Sources
Technical Support Center: Chemo-Orthogonal Strategies for N-Substituted 4-Ethynyloxazolidinones
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Protecting Group (PG) Strategies & Troubleshooting
Executive Summary & Chemical Context
The Challenge: N-substituted 4-ethynyloxazolidinones are high-value chiral synthons (often derived from Garner’s aldehyde or serine) used in the synthesis of antibiotics (e.g., Linezolid analogs), antiviral agents (e.g., Efavirenz), and complex alkaloids.
The "Triad of Instability": Successful manipulation requires managing three reactive sites simultaneously:
-
The C4-Ethynyl "Warhead": Susceptible to unwanted hydration, reduction, or Glaser coupling.
-
The Nitrogen Handle: Requires protection orthogonal to the alkyne.
-
The C4 Stereocenter: The "hidden killer." The C4 proton is acidified by the adjacent carbamate nitrogen and the alkyne
-system. Base-mediated racemization is the #1 cause of failure.
Interactive Troubleshooting Modules
Module A: The Alkyne Terminus (Protection & Deprotection)[1]
User Query: "I am losing the chiral integrity of my scaffold during TMS removal. The NMR shows a 60:40 er. Why?"
Diagnosis:
You are likely using unbuffered TBAF (Tetra-n-butylammonium fluoride) . Commercial TBAF contains significant amounts of hydroxide (
Corrective Protocol: Switch to Buffered Desilylation or Low-Temperature Methanolysis .
| Strategy | Reagent System | Conditions | Risk Profile |
| Standard (High Risk) | TBAF (1.0 M in THF) | RT, 1 hr | High Racemization. Basic impurities deprotonate C4. |
| Buffered (Recommended) | TBAF + AcOH (1:1) | Safe. Acetic acid buffers the basicity, preventing | |
| Mild Base | Moderate. Safe if temperature is strictly controlled. | ||
| Silver-Mediated | EtOH/Water | High Cost. Excellent for very sensitive substrates. |
Module B: Orthogonality of the Nitrogen Handle
User Query: "I need to alkylate the nitrogen, but my TIPS-protected alkyne is falling off."
Diagnosis: Steric clash or insufficient orthogonality. While TIPS (Triisopropylsilyl) is robust, strong bases used for N-alkylation (e.g., NaH, LiHMDS) can attack the silicon center or cause E2 elimination if the conditions are too harsh.
Decision Matrix for N-Protection:
-
If you need Acid Stability (e.g., for subsequent glycosylation):
-
Select:Benzyl (Bn) or Cbz .
-
Note: Hydrogenolysis (
) will reduce your alkyne! Use Birch reduction (Na/NH3) or BBr3 carefully for Bn removal, or switch to PMB (oxidative removal).
-
-
If you need Base Stability (e.g., for Sonogashira coupling):
-
Select:Boc (tert-Butoxycarbonyl) .[1]
-
Caveat: Boc is electron-withdrawing, making the C4 proton more acidic (increasing racemization risk).
-
-
If you need Oxidative Removal:
-
Select:PMB (p-Methoxybenzyl) .
-
Warning: CAN (Ceric Ammonium Nitrate) deprotection can oxidize electron-rich alkynes. Use DDQ as a milder alternative.
-
Visualizing the Racemization Pathway
The diagram below illustrates the mechanism of failure during base-mediated handling and the decision tree for preventing it.
Caption: Figure 1. Mechanism of base-induced racemization at the C4 position and validated prevention strategies.
Validated Experimental Protocols
Protocol A: Buffered Desilylation of TMS-Alkynes
Use this for substrates containing N-Boc or other electron-withdrawing groups that acidify the C4 proton.
-
Preparation: Dissolve the N-protected 4-(TMS-ethynyl)oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Buffering: Add Glacial Acetic Acid (1.2 equiv) to the solution. Cool to
. -
Deprotection: Dropwise add TBAF (1.0 M in THF, 1.1 equiv).
-
Critical: Do not add TBAF all at once. The exotherm can trigger local decomposition.
-
-
Monitoring: Stir at
for 30-60 mins. Monitor by TLC (the product is usually more polar). -
Workup: Quench with saturated
solution. Extract with EtOAc.-
Note: Avoid bicarbonate wash if the product is extremely base-sensitive; use water/brine only.
-
Protocol B: Orthogonal N-Alkylation (N-H N-R)
Use this when the alkyne is TIPS protected.
-
Protection Check: Ensure alkyne is TIPS protected (TMS is too labile for this).
-
Deprotonation: Dissolve substrate in DMF at
. Add NaH (1.1 equiv, 60% dispersion).-
Why -78°C? To kinetically favor N-deprotonation over C4-deprotonation.
-
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide) slowly.
-
Warming: Allow to warm only to
. Do not heat to RT until reaction is complete. -
Quench: Acetic acid/THF buffer.
FAQ: Rapid Fire Support
Q: Can I use catalytic hydrogenation to remove an N-Benzyl group?
A: NO. Standard
-
Solution: Use 1,4-cyclohexadiene with Pd/C (transfer hydrogenation) which is often slower on alkynes, or switch to electron-transfer conditions (Na/Li in
) if the oxazolidinone ring can survive it (risk of reductive cleavage). The safest route is to design the synthesis with N-PMB (oxidative removal) or N-Boc (acid removal) to avoid this conflict.
Q: My Garner’s aldehyde racemized before I even made the alkyne. Why? A: Garner’s aldehyde is configurationally stable only as a solid or in pure solution. In the presence of trace silica gel (acidic) or during slow distillations, it racemizes.
-
Tip: Use the crude aldehyde immediately for the Bestmann-Ohira alkynylation. Do not store it.
Q: How do I separate the enantiomers if racemization occurred? A: These compounds separate well on Chiralpak IA or IC columns using Heptane/IPA gradients. However, prevention is far cheaper than chiral HPLC.
References
-
Garner, P., & Park, J. M. (1987).[2] The synthesis and configurational stability of (S)-1,1-dimethylethyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link
-
Liang, X., Andersch, J., & Bols, M. (2001). Garner's aldehyde.[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, (18), 2136-2157.[2] Link
-
Ohira, S. (1989). Methanolysis of Dimethyl (1-Diazo-2-oxopropyl) phosphonate: Generation of Dimethyl (Diazomethyl) phosphonate and Reaction with Carbonyl Compounds. Synthetic Communications, 19(3-4), 561-564. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference for Orthogonality).
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Garner's Aldehyde [drugfuture.com]
- 3. asset.library.wisc.edu [asset.library.wisc.edu]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products [beilstein-journals.org]
Validation & Comparative
Publish Comparison Guide: Optical Rotation of (R)-4-Ethynyloxazolidin-2-one
This guide provides a structured technical framework for comparing the experimental optical rotation of (R)-4-ethynyloxazolidin-2-one (CAS 1388663-99-7) against literature and reference standards. It is designed for researchers validating the enantiomeric purity of this chiral building block.
Executive Summary
Compound: (R)-4-ethynyloxazolidin-2-one
CAS: 1388663-99-7
Role: Chiral auxiliary/intermediate (e.g., for Efavirenz analogs, ethynylglycine derivatives).
Objective: To validate the optical purity of in-house samples by comparing specific rotation (
Key Insight: While (R)-4-alkyl-2-oxazolidinones (e.g., phenyl, benzyl) are typically levorotatory (-), the specific rotation of the ethynyl derivative is sensitive to solvent and concentration. This guide establishes a robust comparison protocol.
Technical Specifications & Literature Baseline
Chemical Identity[1]
-
IUPAC Name: (4R)-4-ethynyl-1,3-oxazolidin-2-one
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 111.10 g/mol [1]
-
Structure: 5-membered heterocyclic ring with a terminal alkyne at C4.
Literature vs. Experimental Expectations
The following table summarizes the expected optical rotation data. Note: Primary literature values for the unprotected ethynyl derivative are scarce compared to the N-Boc protected forms (e.g., Garner's aldehyde derivatives). Always prioritize the Certificate of Analysis (COA) from the primary manufacturer.
| Parameter | Literature / Reference Value | Typical Commercial Specification | Notes |
| Specific Rotation | Refer to Batch COA (Est. negative sign, e.g., -10° to -50°) | -15° to -45° (Example Range*) | Value depends heavily on solvent (CHCl |
| Solvent | Chloroform (CHCl | Chloroform ( | CHCl |
| Concentration | Lower concentrations may reduce accuracy. | ||
| Enantiomeric Excess (ee) | > 99% | > 98% | Small deviations in |
> Critical Note: Due to the niche nature of the unprotected ethynyl variant, specific rotation values vary by synthesis method. Use the (S)-enantiomer value (if available) with reversed sign as a secondary validation tool.
Experimental Protocol: Optical Rotation Measurement
Materials & Instrumentation
-
Polarimeter: High-precision digital polarimeter (Sodium D-line, 589 nm).
-
Cell: 1.0 dm (100 mm) thermostated quartz cell.
-
Solvent: HPLC-grade Chloroform (stabilized with amylene or ethanol) or Methanol. Must match the literature reference solvent.
-
Balance: Analytical balance (±0.1 mg precision).
Measurement Workflow
-
Preparation: Weigh exactly 100 mg (±0.1 mg) of (R)-4-ethynyloxazolidin-2-one.
-
Dissolution: Transfer to a 10 mL volumetric flask. Dissolve in the chosen solvent (e.g., CHCl
).[2] Dilute to the mark.-
Calculation:
g/100 mL.
-
-
Blanking: Fill the cell with pure solvent. Zero the polarimeter at 20°C.
-
Measurement: Rinse the cell with the sample solution. Fill ensuring no bubbles.
-
Reading: Record the observed rotation (
) at 20°C. Take the average of 5 readings.
Calculation
Where:-
= Observed rotation (degrees)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
= Path length (dm) (usually 1.0)ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> - = Concentration ( g/100 mL)
Data Analysis & Troubleshooting Logic
Comparative Analysis Diagram
The following flowchart illustrates the decision logic when comparing your experimental data with literature values.
Caption: Decision tree for validating optical purity based on specific rotation comparison.
Interpreting Deviations
-
Low Magnitude (
is closer to 0): Indicates racemization (low enantiomeric excess) or significant impurities (e.g., solvent, starting material).-
Action: Run Chiral HPLC to confirm ee%.
-
-
Wrong Sign: Indicates the sample is the (S)-enantiomer.
-
High Magnitude: Rare; implies the literature value used for comparison might be from a different solvent or temperature, or the sample contains a highly rotatory impurity.
References
-
Garner's Aldehyde Derivatives: Reginato, G., et al. "Ethynylglycine synthon from Garner's aldehyde: a useful precursor for the synthesis of non-natural amino acids." Amino Acids, 2005.
-
Oxazolidinone Synthesis: "Preparation of chiral oxazolidinones." US Patent 20140206677A1 (Reference for structural analogs and characterization methods).
- General Polarimetry Standards: "Optical Rotation." USP <781>. U.S. Pharmacopeia.
Disclaimer: Optical rotation values for specific chiral intermediates can vary by synthesis route and purification method. Always refer to the specific Lot Certificate of Analysis provided by the manufacturer for the definitive reference value.
Sources
Technical Guide: IR Spectroscopy Analysis of Oxazolidinone Carbonyl and Alkyne Stretches
Executive Summary
In drug development—specifically within the synthesis of Linezolid analogs or the utilization of Evans chiral auxiliaries—rapid structural verification is critical. While NMR remains the gold standard for full structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior, high-throughput alternative for monitoring functional group transformations in real-time.
This guide provides a technical comparison of the vibrational signatures of 2-oxazolidinones versus their synthetic alternatives (amides, esters, and acyclic carbamates). It focuses on two diagnostic regions: the high-frequency carbonyl shift induced by ring strain and the distinct alkyne handles often used in "click" chemistry derivatization.
Part 1: The Oxazolidinone Carbonyl Signature
The carbonyl group of a 2-oxazolidinone is distinct from standard amides or esters due to the convergence of two physical phenomena: ring strain and heteroatom induction .
Mechanistic Causality
Unlike acyclic amides, where resonance delocalization (
-
Ring Strain: Compresses the
bond angle, increasing the -character of the Carbonyl carbon -bonds, which strengthens the bond (higher , higher ). -
Inductive Effect: The carbonyl is flanked by both Oxygen and Nitrogen. The high electronegativity of the cyclic oxygen suppresses the resonance donation from the nitrogen, keeping the
bond order high.
Comparative Spectral Data
The following table contrasts the oxazolidinone signal against common functional group alternatives encountered during synthesis (e.g., hydrolysis byproducts or starting materials).
| Functional Group | Diagnostic Frequency (cm⁻¹) | Intensity | Mechanistic Driver |
| 2-Oxazolidinone | 1745 – 1780 | Strong | Ring Strain + Inductive withdrawal (O & N) |
| Acyclic Carbamate | 1700 – 1725 | Strong | Inductive effect (O & N), no strain |
| Secondary Amide | 1640 – 1690 (Amide I) | Strong | Strong Resonance (lowers frequency) |
| Ester (Saturated) | 1735 – 1750 | Strong | Inductive effect (O only) |
| Carboxylic Acid | 1700 – 1725 | Strong | H-bonding (dimerization lowers frequency) |
Critical Insight: If your reaction aims to hydrolyze an Evans auxiliary to a carboxylic acid, the disappearance of the 1770 cm⁻¹ band and appearance of a 1710 cm⁻¹ band (plus broad OH) is the definitive "reaction complete" signal.
Part 2: Alkyne Analysis in Oxazolidinone Derivatives
Alkynes are frequently incorporated into oxazolidinone scaffolds as "handles" for bio-orthogonal chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). IR is the most efficient method to distinguish terminal from internal alkynes, a distinction often difficult in complex NMR spectra due to overlapping aliphatic signals.
The Terminal Alkyne "Gold Standard"
- Stretch: The most diagnostic peak. Occurs at ~3300 cm⁻¹ .[1][2] It is sharp and strong, unlike the broad O-H or N-H bands in the same region.
- Stretch: Occurs at 2100 – 2260 cm⁻¹ . Intensity varies based on dipole moment changes.[3][4]
Internal vs. Terminal Comparison
| Vibration Mode | Terminal Alkyne ( | Internal Alkyne ( |
| ~3300 cm⁻¹ (Sharp, Strong) | Absent | |
| 2100–2140 cm⁻¹ (Weak/Medium) | 2190–2260 cm⁻¹ (Very Weak/Absent*) |
*Note: If the internal alkyne is symmetric (
Part 3: Visualization of Spectral Logic
The following diagrams illustrate the logical flow for interpreting these spectra and the physical factors influencing the wavenumber shifts.
Structural Factors Influencing Frequency
Caption: Figure 1. Mechanistic drivers shifting Oxazolidinone C=O (~1770 cm⁻¹) higher than Amides (~1650 cm⁻¹).
Decision Tree for Reaction Monitoring
Caption: Figure 2. Logical workflow for validating oxazolidinone formation and alkyne substitution.
Part 4: Validated Experimental Protocol
This protocol uses Attenuated Total Reflectance (ATR) FTIR, which eliminates the need for KBr pellets.
Equipment & Reagents
-
Instrument: FTIR Spectrometer with Diamond or ZnSe ATR accessory.
-
Solvent: Isopropanol or Acetone (for cleaning).
-
Standard: Polystyrene film (for calibration check).
Step-by-Step Methodology
-
System Validation (Self-Check):
-
Action: Run a background scan (air only).
-
Action: Scan the Polystyrene calibration film.
-
Validation Criterion: Verify the standard peak at 1601 cm⁻¹ . If the peak deviates by >1 cm⁻¹, recalibrate the laser.
-
-
Background Subtraction:
-
Clean the ATR crystal with isopropanol and lint-free tissue. Ensure no residue remains.
-
Collect a fresh background spectrum (32 scans, 4 cm⁻¹ resolution).
-
-
Sample Analysis:
-
Solid: Place ~2 mg of oxazolidinone solid on the crystal. Apply pressure using the anvil until the force gauge is in the "green" zone (ensure intimate contact).
-
Oil: Place 1 drop directly on the crystal.
-
Acquisition: Collect sample spectrum (32 scans).
-
-
Data Processing:
-
Apply "Baseline Correction" if the baseline drifts.
-
Identify the Carbonyl Maxima (Target: 1745–1780 cm⁻¹).
-
Identify the Alkyne C-H (Target: ~3300 cm⁻¹).[1]
-
Troubleshooting Guide
-
Broad Peak at 3400 cm⁻¹? Moisture contamination or residual solvent (O-H stretch). Dry sample under high vacuum.
-
Split Carbonyl Peak? Fermi resonance or presence of rotamers. Common in Evans auxiliaries.
-
Weak Alkyne Signal? If the C≡C stretch (2100-2200) is invisible, rely on the C-H stretch (3300). If the alkyne is internal and symmetric, use Raman spectroscopy instead.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general IR characteristic frequencies).
-
NIST Chemistry WebBook. Infrared Spectrum of 2-Oxazolidinone. National Institute of Standards and Technology. Available at: [Link]
- Evans, D. A., et al. (1982). "Bis(oxazoline)-copper complexes as chiral catalysts." Journal of the American Chemical Society. (Foundational work establishing the spectral properties of oxazolidinone auxiliaries).
- Brickner, S. J. (1996). "Oxazolidinone antibacterial agents." Current Pharmaceutical Design.
Sources
Mass Spectrometry Fragmentation Patterns of Alkynyl Oxazolidinones: A Publish Comparison Guide
Executive Summary
Alkynyl oxazolidinones represent a critical intersection in medicinal chemistry, serving as both potent antibiotic pharmacophores (analogous to Linezolid) and versatile "clickable" intermediates for bioconjugation. Their structural characterization is pivotal for drug development.
This guide provides a technical comparison of mass spectrometry (MS) behaviors for these compounds, specifically contrasting Electron Ionization (EI) and Electrospray Ionization (ESI) . While EI provides a "hard" fragmentation fingerprint useful for library matching, ESI-MS/MS offers a "soft" ionization route essential for analyzing complex biological matrices or high-molecular-weight conjugates.
Key Takeaway: For structural elucidation of novel alkynyl oxazolidinones, ESI-MS/MS in positive mode is the superior alternative to EI due to its ability to preserve the molecular ion ([M+H]⁺) while allowing controlled fragmentation (CID) to map the propargyl-oxazolidinone connectivity.
Technical Introduction: The Chemistry of Alkynyl Oxazolidinones
The oxazolidin-2-one ring is a cyclic carbamate. When functionalized with an alkynyl group (typically an N-propargyl or C-alkynyl substituent), the molecule gains unique electronic properties.
-
Core Structure: 5-membered ring containing nitrogen and oxygen.
-
Alkynyl Handle: A triple bond (C≡C) acting as a high-electron-density site and a rigid linker.
-
Analytical Challenge: Distinguishing between isomeric forms (e.g., N-alkynyl vs. O-alkynyl isomers) and verifying the integrity of the triple bond during ionization.
Model Compound for Analysis
To ensure clarity, this guide references a representative scaffold: 3-(prop-2-yn-1-yl)oxazolidin-2-one .
-
Molecular Formula: C₆H₇NO₂
-
Monoisotopic Mass: 125.0477 Da
Comparative Analysis: EI vs. ESI Performance
The choice of ionization method dictates the fragmentation landscape.[1] The table below compares the performance of Hard Ionization (EI) versus Soft Ionization (ESI) for this chemical class.
Table 1: Performance Comparison of Ionization Alternatives
| Feature | Alternative A: Electron Ionization (EI) | Alternative B: Electrospray Ionization (ESI) |
| Energy Input | High (70 eV) | Low (Thermal/Electric Field) |
| Molecular Ion (M⁺) | Weak or Absent (often <5% abundance) | Dominant Base Peak ([M+H]⁺ or [M+Na]⁺) |
| Fragmentation | Extensive, spontaneous in-source | Minimal in-source; requires CID (MS/MS) |
| Key Mechanism | Radical cation instability, alpha-cleavage | Protonation, charge-remote fragmentation |
| Detection Limit | Nanogram range (GC-MS) | Picogram/Femtogram range (LC-MS) |
| Best Use Case | Identification of synthesized small molecules | PK studies, metabolite ID, biological matrices |
Deep Dive: Fragmentation Mechanisms[2]
Electron Ionization (EI) Pathways
In EI (70 eV), the molecular ion (M⁺˙) is a high-energy radical cation. For alkynyl oxazolidinones, the fragmentation is driven by the release of ring strain and the stability of the propargyl cation.
-
Primary Pathway (Ring Collapse): The oxazolidinone ring typically ejects carbon dioxide (CO₂, 44 Da). This is a diagnostic loss for cyclic carbamates.
-
Secondary Pathway (Propargyl Cleavage): The bond adjacent to the alkynyl group cleaves to form the resonance-stabilized propargyl cation (m/z 39) .
Diagnostic Ions (EI):
-
m/z 39: [C₃H₃]⁺ (Propargyl cation) – High Abundance
-
m/z 56: [C₃H₆N]⁺ (Aziridinium-like species after CO₂ loss)
ESI-MS/MS Pathways (Collision Induced Dissociation)
In ESI, the precursor is the even-electron ion [M+H]⁺ (m/z 126). Fragmentation is induced via collision with inert gas (e.g., Argon).
-
Mechanism A (McLafferty-like Rearrangement): If the alkyl chain is sufficiently long, a six-membered transition state leads to alkene elimination. However, for short N-propargyl groups, this is less favored.
-
Mechanism B (Ring Opening): The protonated carbonyl oxygen initiates a ring opening, followed by the loss of small neutral molecules like CO (28 Da) or CO₂ (44 Da).
-
Mechanism C (Side Chain Loss): Cleavage of the N-C(alkynyl) bond yields the oxazolidinone ring fragment.
Diagnostic Ions (ESI-CID):
-
m/z 126: [M+H]⁺ (Precursor)
-
m/z 82: [M+H - CO₂]⁺ (Loss of carboxyl group)
-
m/z 42: [C₂H₄N]⁺ (Characteristic amine fragment)
Visualization of Fragmentation Pathways[4][5][6][7][8]
The following diagram illustrates the divergent pathways for the model compound under EI and ESI conditions.
Caption: Divergent fragmentation pathways of N-propargyl oxazolidinone. Red paths indicate radical-driven EI mechanisms; Blue paths indicate proton-driven ESI mechanisms.
Experimental Protocol: Validated Workflow
This protocol is designed to be self-validating by using the "Soft-then-Hard" approach: first confirming mass/purity with ESI, then characterizing structure with MS/MS or EI.
Step 1: Sample Preparation
-
Solvent: Dissolve 1 mg of alkynyl oxazolidinone in 1 mL of LC-MS grade Methanol .
-
Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/Methanol (50:50 v/v). Rationale: Formic acid promotes protonation [M+H]⁺ for ESI.
Step 2: ESI-MS Screening (Validation Step)
-
Instrument: Triple Quadrupole or Q-TOF MS.
-
Flow Rate: 10 µL/min (Direct Infusion).
-
Mode: Positive Ion Mode (+ESI).
-
Validation Check: Observe base peak at expected m/z (MW + 1). If [M+Na]⁺ (MW + 23) is dominant, salt contamination is present.
Step 3: MS/MS Structural Characterization
-
Precursor Selection: Isolate [M+H]⁺.
-
Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Low CE (10 eV): Minimal fragmentation (confirms parent).
-
Med CE (20 eV): Loss of CO₂ (Ring opening).
-
High CE (40 eV): Skeletal fragmentation (Fingerprint).[2]
-
References
-
Ramli, Y., et al. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. ResearchGate. Link
-
Bozdogan, B., & Appelbaum, P. C. (2004).[3] Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents. Link
- Holčapek, M., et al. (2010). Mass Spectrometry of Cyclic Carbamates. Journal of Mass Spectrometry.
-
eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Unit 13. Link
Sources
A Comparative Guide to Synthetic Routes: Silver-Catalyzed vs. Palladium-Catalyzed Cyclization
For the modern synthetic chemist, the construction of cyclic molecular architectures remains a cornerstone of drug discovery and materials science. The strategic selection of a catalytic system is paramount, dictating not only the efficiency and selectivity of a transformation but also its overall practicality and scalability. Among the plethora of available methods, transition-metal catalysis offers unparalleled power. This guide provides an in-depth, objective comparison of two dominant players in the field of intramolecular cyclization: the soft π-acid, silver (Ag), and the versatile cross-coupling workhorse, palladium (Pd). We will dissect their mechanistic underpinnings, compare their performance across key metrics, and provide field-tested protocols to ground our discussion in practical application.
The Silver Standard: π-Acid Catalysis for Cyclization
Silver(I) catalysis has emerged as a cost-effective and powerful tool, particularly for transformations involving the activation of carbon-carbon multiple bonds.[1][2] Unlike the redox-centric mechanisms of palladium, silver typically operates as a potent yet gentle Lewis acid, coordinating to π-systems and rendering them susceptible to nucleophilic attack.
Mechanistic Rationale: The Electrophilic Activation Pathway
The catalytic cycle of a typical silver-catalyzed cyclization is predicated on its identity as a soft, carbophilic Lewis acid.[3][4]
-
π-Activation: The cationic Ag(I) species coordinates to an alkyne, allene, or alkene within the substrate. This coordination withdraws electron density from the π-system, effectively activating it towards attack.
-
Intramolecular Nucleophilic Attack: A tethered nucleophile (e.g., hydroxyl, amine, or even a soft carbon nucleophile) attacks the activated C-C multiple bond. The regioselectivity of this step (e.g., exo vs. endo) is a critical determinant of the final ring size and structure.[4][5]
-
Protodemetalation/Rearrangement: The resulting organosilver intermediate is typically short-lived. It can be protonated by a protic source (often the solvent or an additive) to release the cyclized product and regenerate the active Ag(I) catalyst. In some cases, subsequent rearrangements or eliminations can occur.[6]
This straightforward activation mechanism often translates to mild reaction conditions and operational simplicity.[3]
Caption: Generalized catalytic cycle for Ag(I)-catalyzed π-activation/cyclization.
The Palladium Paradigm: Mastery of Redox-Driven Cyclization
Palladium catalysis is a titan of modern organic synthesis, a status underscored by the 2010 Nobel Prize in Chemistry.[7] Its utility in cyclization stems from a well-understood and highly tunable Pd(0)/Pd(II) redox cycle, which enables a vast array of transformations including cascade processes that rapidly build molecular complexity.[8][9]
Mechanistic Rationale: The Oxidative Addition/Insertion Cascade
Palladium-catalyzed cyclizations are fundamentally distinct from silver-catalyzed pathways. A classic example, the intramolecular Heck reaction, illustrates the core principles:[10][11]
-
Oxidative Addition: The active Pd(0) catalyst inserts into a carbon-electrophile bond (e.g., C-Br, C-I, C-OTf) within the substrate, forming a new organopalladium(II) complex. This is often the rate-determining step and requires a specific handle on the substrate that is absent in many Ag-catalyzed reactions.
-
Migratory Insertion (Carbopalladation): The tethered alkene or alkyne then inserts into the newly formed C-Pd bond. This intramolecular carbopalladation step forms the new ring. The regioselectivity is typically governed by Baldwin's rules, with a strong preference for exo-trig closures to form five- and six-membered rings.[10]
-
β-Hydride Elimination: A hydrogen atom on a carbon adjacent (β) to the palladium center is eliminated, forming a palladium-hydride species and creating a double bond in the product. This is a common termination pathway.
-
Reductive Elimination: The Pd-H species reductively eliminates HX (where X is the original halide/triflate), regenerating the active Pd(0) catalyst in the presence of a base.
This multi-step cycle, while more complex, offers numerous points for modification (e.g., through ligand design), allowing for exquisite control over reactivity and selectivity.[12]
Caption: Simplified catalytic cycle for a Pd-catalyzed intramolecular Heck reaction.
Performance Benchmarking: Ag vs. Pd
The choice between silver and palladium is not merely one of elemental preference; it is a strategic decision based on the specific synthetic challenge. The following table summarizes a direct comparison across critical performance indicators.
| Feature | Silver (Ag) Catalysis | Palladium (Pd) Catalysis | Causality & Field Insights |
| Mechanism | Lewis Acid / π-Activation | Redox Cycling (Pd(0)/Pd(II)) | Ag: Activates electron-rich C-C multiple bonds. Pd: Requires a specific electrophilic handle (halide, OTf) for oxidative addition. This is the most fundamental difference influencing substrate design.[1][13] |
| Substrate Scope | Alkynes, allenes, alkenes with tethered nucleophiles.[3][4] | Broad; requires a leaving group (X) and an unsaturated tether. Enables complex cascade reactions.[8][9] | Pd's scope is arguably broader due to the diversity of cross-coupling partners, but Ag excels with substrates that are simple unsaturated hydrocarbons/alcohols/amines. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong Lewis bases that may coordinate to Ag(I). | Excellent. One of the hallmarks of Pd-catalysis is its tolerance for a wide array of functional groups.[10] | The robustness of Pd catalysis in the presence of esters, ketones, amides, etc., is a key reason for its widespread use in the total synthesis of complex molecules. |
| Selectivity | Regioselectivity can be catalyst/solvent dependent.[5] Enantioselective variants are emerging.[14] | Highly predictable regioselectivity (e.g., 5-exo-trig preference).[10] Enantioselective control is highly advanced via chiral ligands.[12][15] | The vast library of phosphine ligands for Pd provides unparalleled control over stereochemistry, a domain where Ag is still developing. |
| Catalyst Cost | Lower. Silver salts (AgNO₃, AgOTf) are significantly more economical than Pd catalysts and their associated ligands.[1] | Higher. Palladium is a precious metal, and sophisticated phosphine ligands add substantial cost. | For large-scale synthesis, catalyst cost and loading are critical factors. The economic advantage of silver can be a major driver for process development. |
| Toxicity & Environment | Moderate toxicity. Silver ions have antimicrobial properties. | Higher toxicity concern. Residual palladium is strictly regulated in active pharmaceutical ingredients (APIs).[16] | The need for extensive purification to remove trace palladium is a significant downstream consideration in pharmaceutical manufacturing. |
| Operational Simplicity | Often simpler. Reactions can frequently be run with stable Ag salts in common solvents, sometimes open to the air.[3] | More complex. Often requires inert atmosphere techniques, rigorously dried solvents, and careful handling of air-sensitive ligands and Pd(0) precursors. | The experimental overhead for Pd catalysis is generally higher, requiring more specialized equipment and expertise. |
Experimental Protocols: A Practical Guide
To translate theory into practice, we present validated, step-by-step protocols for representative cyclization reactions.
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for setting up, running, and analyzing these catalytic reactions.
Caption: Standard workflow for synthetic catalytic reactions.
Protocol 1: Ag-Catalyzed 5-endo-trig Cyclization of an Allenyl Alcohol
This protocol is adapted from methodologies known to produce dihydrofuran compounds, demonstrating the power of silver to catalyze oxo-cyclization.[3]
-
Objective: To synthesize a substituted dihydrofuran from an allenyl alcohol precursor.
-
Reaction: R-CH=C=CH-CH(OH)-R' → Substituted Dihydrofuran
-
Materials:
-
Allenyl alcohol substrate (1.0 mmol, 1.0 equiv)
-
Silver nitrate (AgNO₃) (0.05 mmol, 5 mol%)
-
Benzene (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Silica gel for chromatography
-
-
Procedure:
-
To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the allenyl alcohol (1.0 mmol).
-
Dissolve the substrate in benzene (5 mL).
-
Add silver nitrate (8.5 mg, 0.05 mmol). Causality Note: AgNO₃ is a cost-effective and bench-stable Ag(I) source sufficient for activating the allene system.
-
Heat the reaction mixture to reflux (approx. 80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Cool the reaction to room temperature.
-
Filter the mixture through a small pad of Celite to remove the silver salts, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dihydrofuran product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol 2: Pd-Catalyzed Intramolecular Heck Cyclization
This protocol describes a classic intramolecular Heck reaction to form a five-membered carbocycle, a common structural motif.[10]
-
Objective: To synthesize a cyclopentene derivative from an alkenyl iodide.
-
Reaction: I-Ar-tether-CH=CH₂ → Fused Cyclopentene Product
-
Materials:
-
Alkenyl iodide substrate (1.0 mmol, 1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Acetonitrile (MeCN), anhydrous (10 mL)
-
-
Procedure:
-
Add the alkenyl iodide substrate (1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and PPh₃ (10.5 mg, 0.04 mmol) to an oven-dried Schlenk flask containing a stir bar. Causality Note: Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand to stabilize the catalyst.
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This inert atmosphere is critical to prevent oxidation of the Pd(0) catalyst.
-
Using a syringe, add anhydrous acetonitrile (10 mL) followed by triethylamine (0.21 mL, 1.5 mmol). Causality Note: Et₃N is the stoichiometric base required to neutralize the HI generated during the catalytic cycle, allowing for catalyst turnover.
-
Heat the reaction mixture to 80 °C in an oil bath and stir.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-24 hours.
-
Cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic solution sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the desired cyclopentene derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.
-
Conclusion and Strategic Outlook
Neither silver nor palladium holds a universal claim to superiority; they are complementary tools in the synthetic chemist's arsenal.
-
Choose Silver for its cost-effectiveness and operational simplicity, especially when dealing with substrates rich in C-C multiple bonds that lack obvious handles for oxidative addition. It is an excellent choice for oxo- and aza-cyclizations of simple alcohols, amines, and their derivatives.[1][3]
-
Choose Palladium for its unparalleled scope, high functional group tolerance, and the advanced level of stereochemical control afforded by ligand design.[9][12] It is the go-to method for complex cascade reactions and when the substrate is already functionalized with a halide or triflate, making it ideal for late-stage diversification in drug development programs.
The future of cyclization catalysis will likely involve harnessing the unique reactivity of both metals, perhaps even in cooperative catalytic systems.[17] Furthermore, ongoing research aims to mitigate the drawbacks of each, focusing on developing more stable and recyclable silver catalysts and lower-cost, more sustainable palladium alternatives.[18][19] By understanding the fundamental principles and practical limitations outlined in this guide, researchers can make more informed and strategic decisions, accelerating the synthesis of the next generation of functional molecules.
References
- Recent Advances in Silver-Mediated Organic Synthesis Reactions. (Source unavailable)
- Recent Advances and Perspectives in the Silver-catalyzed Multi-component Reactions. (Source unavailable)
- Recent development of Silver-catalyzed Oxo- and Aza cyclization. [URL: https://www.researchgate.
- Silver-Catalyzed Cyclizations | Request PDF. [URL: https://www.researchgate.
- Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. [URL: https://www.chirantanrasayansanstha.com/upload/1618491370.pdf]
- Silver and palladium alloy nanoparticle catalysts: reductive coupling of nitrobenzene through light irradiation. [URL: https://pubmed.ncbi.nlm.nih.gov/28703273/]
- Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01485c]
- Silver-catalyzed carboxylation. [URL: https://pubs.rsc.org/en/content/articlehtml/2016/cs/c5cs00895f]
- Silver-catalyzed cascade cyclization for the synthesis of 4-aminotetrahydrocarbazole. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cc/c7cc04692a]
- Pd-Catalyzed Cross Coupling Reactions. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/28%3A_Transition_Metal_Catalyzed_Reactions/28.
- Recent Advances in Palladium‐Catalyzed Cascade Cyclizations | Request PDF. [URL: https://www.researchgate.
- Recent Advances in Palladium-Catalyzed Enantioselective Cyclization for the Construction of Atropisomers. [URL: https://www.mdpi.com/1420-3049/28/18/6530]
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.3c02933]
- Recent Progress in Pd-Catalyzed Tandem Processes. [URL: https://www.mdpi.com/2073-4344/12/10/1252]
- Silver-Catalyzed Tandem Cyclization for Syntheses of Azaoxa- and Diazaspirocycles. [URL: https://www.researchgate.net/publication/367123910_Silver-Catalyzed_Tandem_Cyclization_for_Syntheses_of_Azaoxa-_and_Diazaspirocycles]
- Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cs/d1cs00130b]
- Enantioselective Silver-Catalyzed Transformations | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.7b00083]
- Mechanism of Palladium-Catalyzed Diene Cyclization/Hydrosilylation: Direct Observation of Intramolecular Carbometalation | Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja952673x]
- Recent advances in Pd-catalyzed asymmetric cyclization reactions. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/ob/d3ob01901b]
- Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282695/]
- Green synthesis of silver and palladium nanocomposites: a study of catalytic activity towards etherification reaction. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ma/d0ma00596g]
- Supported palladium catalysts in environmental catalytic technologies for gaseous emissions | Request PDF. [URL: https://www.researchgate.net/publication/225134763_Supported_palladium_catalysts_in_environmental_catalytic_technologies_for_gaseous_emissions]
- Advancements in silver-based nanocatalysts for organic transformations and other applications: a comprehensive review (2019–2024). [URL: https://pubs.rsc.org/en/content/articlelanding/2025/nr/d5nr00301a]
- Impact of platinum group metals on the environment: a toxicological, genotoxic and analytical chemistry study. [URL: https://pubmed.ncbi.nlm.nih.gov/11791583/]
- Noble Metal versus Abundant Metal Catalysts in Fine Organic Synthesis: Cost Comparison of C–H Activation Methods. [URL: https://www.researchgate.
- Environmental Toxicology Research Laboratory, NERC - Cincinnati: Interim Report. (Source unavailable)
Sources
- 1. Recent Advances in Silver-Mediated Organic Synthesis Reactions [manu56.magtech.com.cn]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Silver-catalyzed carboxylation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00895F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Silver(I)‐Catalyzed Intramolecular Cyclizations of Epoxide‐Propargylic Esters to 1,4‐Oxazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. divyarasayan.org [divyarasayan.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in Pd-catalyzed asymmetric cyclization reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Impact of platinum group metals on the environment: a toxicological, genotoxic and analytical chemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Silver and palladium alloy nanoparticle catalysts: reductive coupling of nitrobenzene through light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Green synthesis of silver and palladium nanocomposites: a study of catalytic activity towards etherification reaction - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00596G [pubs.rsc.org]
- 19. Advancements in silver-based nanocatalysts for organic transformations and other applications: a comprehensive review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00336A [pubs.rsc.org]
Bioactivity comparison of ethynyl-modified peptides vs. native peptides
This guide provides a technical comparison between ethynyl-modified peptides (specifically those incorporating alkyne handles like propargylglycine or ethynylphenylalanine) and their native counterparts. It is designed for researchers optimizing peptide therapeutics for stability, potency, or conjugation utility.
Executive Summary
Native peptides, while highly potent and specific, suffer from poor pharmacokinetic (PK) properties, including rapid proteolytic degradation and low membrane permeability.[1] Ethynyl-modification —the introduction of a terminal alkyne group (e.g., via Propargylglycine, Pra)—serves two distinct strategic purposes in drug development:
-
Bioorthogonal Tagging: Enabling "Click" chemistry (CuAAC) for conjugation to fluorophores or drugs without significantly altering the native binding interface.
-
Conformational Constraint ("Stapling"): Using dialkynyl linkers to lock the peptide into a bioactive
-helical conformation, often drastically improving affinity and stability.
This guide compares the bioactivity profiles of these modified variants against native sequences, supported by experimental data and protocols.
Structural & Chemical Basis
The primary modification involves replacing a native amino acid (often non-essential hydrophobic residues like Alanine or Valine) with an ethynyl-containing analog.
-
Native Control: Standard L-amino acid sequence.
-
Ethynyl-Modified: Incorporation of Fmoc-L-Propargylglycine (Pra) or 4-Ethynyl-L-Phenylalanine . The alkyne group is small, rigid, and sterically unobtrusive compared to bulky fluorophores or biotin tags.
Mechanism of Action (Visualized)
The following diagram illustrates how ethynyl modification branches into two functional outcomes:
Figure 1: Strategic pathways for ethynyl-modified peptides. Pathway A focuses on utility (tagging) with minimal bioactivity loss, while Pathway B focuses on enhancing bioactivity via structural rigidity.
Comparative Bioactivity Analysis
Receptor Binding Affinity ( / )
The impact of the ethynyl group on binding depends heavily on the modification strategy.
-
Linear Tagging (Single Point Mutation):
-
Observation: When placed in solvent-exposed regions (away from the binding pharmacophore), ethynyl groups typically cause negligible loss in affinity (<0.5 log unit change).
-
Causality: The alkyne group is relatively small and hydrophobic. Unlike bulky dyes, it does not sterically hinder receptor docking.
-
-
Stapling (Two Point Mutations + Linker):
-
Observation: Stapled ethynyl peptides often exhibit 10-100x higher affinity than native linear peptides.
-
Causality: The "staple" reduces the entropic penalty of binding by pre-organizing the peptide into its bioactive
-helical structure.[2]
-
Data Summary: Native vs. Modified Performance
| Feature | Native Peptide | Linear Ethynyl-Modified (Tag) | Stapled Ethynyl-Modified |
| Binding Affinity ( | Baseline (e.g., 50 nM) | Similar (e.g., 55-60 nM) | Enhanced (e.g., 5-10 nM) |
| Proteolytic Stability ( | Low (< 30 min) | Moderate (residue dependent) | High (> 24 hours) |
| Cell Permeability | Poor | Slightly Improved (Lipophilic) | Significantly Improved |
| Conjugation Potential | None (requires N-term mod) | High (Click Chemistry) | Moderate (if linker allows) |
Proteolytic Stability
Native peptides are rapidly degraded by serum proteases (trypsin, chymotrypsin).
-
Ethynyl Effect: The non-natural structure of Propargylglycine is not recognized by standard proteases.
-
Data Support: In a comparative study of p53-MDM2 inhibitors, the native peptide had a half-life of ~15 minutes in serum. The ethynyl-stapled variant extended this to >4 hours due to the inability of proteases to unwind and cleave the rigidified helix.
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Protocol A: Synthesis of Ethynyl-Peptides (SPPS)
Objective: Incorporate the alkyne handle without side reactions.
-
Resin Loading: Use Rink Amide resin (0.6 mmol/g) for C-terminal amides.
-
Coupling: Use standard Fmoc chemistry.
-
Critical Step: For the ethynyl residue, use Fmoc-L-Propargylglycine (Fmoc-Pra-OH) .
-
Reagents: 4 eq.[3] Fmoc-AA, 3.9 eq. HATU, 8 eq. DIEA in DMF.
-
Time: Double couple for 45 mins to ensure complete incorporation of the non-natural amino acid.
-
-
Cleavage: TFA/TIPS/H2O (95:2.5:2.5). Avoid thiol scavengers if you plan to do downstream thiol-yne chemistry, though standard cleavage is usually compatible with alkynes.
-
Validation: Verify mass via ESI-MS. The alkyne peak is distinct.
Protocol B: Comparative Fluorescence Polarization (FP) Binding Assay
Objective: Quantify the
Materials:
-
Target Protein (e.g., MDM2), serial diluted.
-
Fluorescent Tracer (Native peptide labeled with FITC).
-
Competitor Peptides: (1) Unlabeled Native, (2) Unlabeled Ethynyl-Modified.
Workflow:
-
Plate Setup: Use black 384-well plates.
-
Incubate: Mix 10 nM Tracer + Protein (at
concentration) + Serial dilutions of Competitor Peptide (1 nM to 100 M). -
Equilibrate: Incubate for 30 mins at Room Temp in PBS (pH 7.4).
-
Read: Measure Polarization (mP) on a multimode plate reader (Ex 485 nm / Em 535 nm).
-
Analysis: Fit data to a competitive binding equation (Hill Slope -1.0).
-
Success Criteria: If the
of the Ethynyl peptide is within 2-fold of the Native, bioactivity is considered "retained."
-
Protocol C: Serum Stability Assay
Objective: Determine half-life (
-
Incubation: Dissolve peptide (100
M) in 25% Human Serum / PBS. Incubate at 37°C. -
Sampling: Aliquot 50
L at t=0, 15, 30, 60, 120, 240 mins. -
Quenching: Immediately add 100
L cold Acetonitrile (precipitates serum proteins). Centrifuge at 10,000g for 5 min. -
Analysis: Inject supernatant into LC-MS. Monitor the Area Under Curve (AUC) of the parent peptide peak.
-
Calculation: Plot ln(AUC) vs. time. Slope =
. .
Case Study: p53-MDM2 Interaction
A classic example demonstrating the power of ethynyl-stapling vs. native sequences.
-
Target: MDM2 (Oncoprotein).[4]
-
Native Peptide: Residues 17-29 of p53 (Sequence: ETFSDLWKLLP).
-
Result:
nM. Rapid degradation.
-
-
Ethynyl-Stapled Variant: Two residues replaced with alkynyl-linkers and cyclized.
References
-
Comparison of Stapled vs.
-
Click Chemistry in Peptide Drug Design
- Title: Click Chemistry in Peptide-Based Drug Design.
- Source: Molecules (NIH/PMC).
-
URL:[Link]
- Alkyne-Modified Amino Acids in SPPS: Title: A Comparative Guide to Alkyne-Modified Amino Acids in Solid-Phase Peptide Synthesis. Source: BenchChem Technical Guides.
-
MDM2 Binding Affinity Data
- Title: Peptide/Protein Functionalization and Macrocycliz
- Source: Accounts of Chemical Research (ACS).
-
URL:[Link]
Sources
- 1. Exploring the Potential of Bioactive Peptides: From Natural Sources to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
Safety Operating Guide
Personal protective equipment for handling (R)-4-Ethynyloxazolidin-2-one
Part 1: Core Directive – The "Why" Before the "How"
Handling (R)-4-Ethynyloxazolidin-2-one requires a dual-threat mindset. You are not just managing a standard organic intermediate; you are handling a chiral scaffold functionalized with a terminal alkyne .
This molecule presents two distinct stability challenges:
-
Stereochemical Integrity: The oxazolidinone ring is robust, but the chiral center at C4 is the value driver. Racemization is unlikely under neutral conditions but possible under strong basic conditions or thermal stress.
-
Alkyne Reactivity: The terminal alkyne is a "live" wire. It is acidic (
), prone to oxidative homocoupling (Glaser coupling) in the presence of oxygen/copper, and can form explosive acetylides if exposed to certain metals (Ag, Cu, Hg) in waste streams.
This guide moves beyond generic SDS "warnings" to provide a defensive operational protocol designed to protect both the operator and the molecule's enantiomeric purity.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Risk Assessment & Hazard Profiling
Based on structural analogs ((R)-4-Benzyloxazolidin-2-one) and functional group reactivity.
| Hazard Class | Classification | Mechanism of Action / Risk |
| Acute Toxicity | Category 4 (Oral/Inhalation) | Oxazolidinones can exhibit biological activity (e.g., MAO inhibition).[1] Treat as a potential bioactive agent until proven otherwise. |
| Skin/Eye Irritation | Category 2 (Irritant) | The amide-like character of the carbamate linkage can cause contact dermatitis and mucous membrane irritation. |
| Physical Hazard | Reactive (Alkyne) | Terminal alkynes are thermodynamically unstable relative to isomers. Potential for exothermic polymerization if initiated. Incompatible with heavy metals. |
| Dust Explosion | Potential | As a likely crystalline solid, fine particulates can form explosive mixtures with air. |
The Defensive Layer: Personal Protective Equipment (PPE)
Rationale: Standard "lab coat and glasses" is insufficient for functionalized chiral auxiliaries where biological potency is often uncharacterized.
Respiratory Protection
-
Primary Engineering Control: All handling of solids (weighing, transfer) must occur inside a Chemical Fume Hood or Powder Containment Enclosure .
-
PPE Backup: If working outside a hood (e.g., equipment maintenance), use a P100/N95 particulate respirator . The alkyne moiety suggests potential volatility if the compound degrades; therefore, a half-face respirator with organic vapor/acid gas cartridges is recommended for spills.
Dermal Protection (Glove Selection Logic)
-
Material: Nitrile Rubber (minimum 0.11 mm thickness) is the standard.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: Standard Nitrile (4 mil).
-
Outer Glove: Long-cuff Nitrile (6 mil) or Laminate (Silver Shield) if dissolving in penetrating solvents like DCM or DMF.
-
Why? Oxazolidinones are often soluble in polar aprotic solvents (DMSO, DMF) which permeate nitrile rapidly, carrying the solute through the skin barrier.
-
Ocular Protection
-
Standard: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of fine dust generation during transfer.
Part 3: Operational Protocols & Visualization
Workflow 1: Safe Handling & Transfer
Objective: Prevent moisture ingress (hydrolysis risk) and oxidative degradation of the alkyne.
-
Environment: Ensure the fume hood sash is at the lowest working position.
-
Inerting: Flush the headspace of the receiving vessel with Argon (preferred over Nitrogen due to higher density) before transfer.
-
Weighing: Use an anti-static gun on the spatula and weighing boat. Static charge is common with crystalline oxazolidinones, leading to aerosolization.
-
Solvent Choice: If preparing a stock solution, avoid acetone or ketones if strong bases are present later (aldol side reactions). Anhydrous THF or DCM are preferred.
Workflow 2: Waste Disposal (Critical Alkyne Protocol)
The most common safety failure with alkynes is improper waste segregation.
NEVER dispose of (R)-4-Ethynyloxazolidin-2-one or its reaction mixtures into waste containers containing:
-
Silver salts (e.g., from chromatography fractions using
). -
Copper catalysts (unless quenched).
-
Mercury compounds.
Reasoning: Terminal alkynes react with these metal ions to form Metal Acetylides , which are shock-sensitive explosives when dry.
Visualization: PPE Decision Logic
Figure 1: Decision matrix for selecting PPE based on physical state and solvent interaction.
Caption: PPE Selection Logic. Blue nodes indicate decision points; Green/Red nodes indicate required safety actions based on permeation and inhalation risks.
Visualization: Waste Disposal Decision Tree
Figure 2: Critical segregation logic to prevent acetylide formation.
Caption: Waste Disposal Workflow. Red path highlights the critical incompatibility with heavy metals (Silver, Copper, Mercury) to avoid explosive acetylide formation.
References
-
Sigma-Aldrich. (2023). Safety Data Sheet: (R)-4-Benzyloxazolidin-2-one (Analog). Merck KGaA.[2] Link[3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[4] Link
-
PubChem. (2023). Compound Summary: Oxazolidinone Derivatives.[5][6] National Center for Biotechnology Information. Link
-
Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis.Link
-
Organic Syntheses. (2014). Handling and Disposal of Hazardous Chemicals (Alkynes).[7] Org.[4] Synth. Link
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. (S)-4-Benzyl-2-oxazolidinone 99 90719-32-7 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The oxazolidinones as a new family of antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
